Triamcinolone Acetonide-D6
Description
Properties
CAS No. |
352431-33-5 |
|---|---|
Molecular Formula |
C24H31FO6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3 |
InChI Key |
YNDXUCZADRHECN-NHJNHIJVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Purity |
97.8% |
Related CAS |
76-25-5 (unlabelled) |
Synonyms |
11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione |
tag |
Triamcinolone Acetonide |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Triamcinolone Acetonide-D6, a deuterated analog of the potent synthetic corticosteroid, Triamcinolone Acetonide. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Chemical and Physical Properties
This compound is a white to off-white solid or crystalline powder.[1] It is a synthetic glucocorticoid where six hydrogen atoms on the acetonide moiety have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analyses by mass spectrometry.[2]
Core Chemical Data
The fundamental chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [1] |
| Molecular Weight | 440.50 g/mol | [1] |
| CAS Number | 352431-33-5 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (by HPLC) | ≥99.1% | [1] |
| Isotopic Purity | 99 atom % D |
Solubility
The solubility of a compound is a critical parameter in its handling, formulation, and biological application. The solubility of this compound in various solvents is detailed below.
| Solvent | Solubility | Source(s) |
| DMSO | 50 mg/mL | [3] |
| Ethanol | Soluble | |
| Methanol (B129727) | Soluble | |
| Water | Practically insoluble |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Triamcinolone Acetonide, and by extension its deuterated analog, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of Triamcinolone Acetonide to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.
The workflow for this signaling pathway is as follows:
-
Ligand Binding: Triamcinolone Acetonide diffuses across the cell membrane and binds to the GR located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[4][5]
-
Conformational Change and Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to its dissociation from the heat shock protein complex.[4][5]
-
Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[4][6]
-
Gene Regulation: In the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][6]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[4][7]
-
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and accurate use of this compound in a research setting. The following sections outline representative methodologies for its synthesis, purification, and analysis.
Synthesis of this compound (Representative Method)
The synthesis of deuterated steroids often involves the use of deuterated reagents at a key step in the synthetic pathway of the non-deuterated analog. A plausible approach for the synthesis of this compound involves the reaction of Triamcinolone with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst.
Materials:
-
Triamcinolone
-
Acetone-d6 (B32918) (99.5 atom % D)
-
Perchloric acid (catalyst)
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
Reaction vessel with a stirrer and nitrogen inlet
-
Filtration apparatus
Procedure:
-
Suspend Triamcinolone in an excess of acetone-d6 in a clean, dry reaction vessel under a nitrogen atmosphere.
-
Add a catalytic amount of perchloric acid to the suspension with stirring.
-
Continue stirring at room temperature until the reaction is complete, monitoring the progress by a suitable method such as thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the acetone-d6 under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
Purification (Representative Method)
Purification of the crude product is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization is a common and effective method for purifying crystalline solids like this compound.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add deionized water to the hot methanol solution with stirring until the solution becomes cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the purified this compound crystals in a vacuum oven at a suitable temperature.
Analytical Methods
HPLC is a standard technique for assessing the purity and quantifying the concentration of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Instrumentation and Conditions:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Analysis Mode: Full scan mode to determine the molecular weight, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Expected Ion: [M+H]⁺ at m/z 441.5.
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
¹H-NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the absence of proton signals from the deuterated positions.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or CDCl₃.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
Sample Preparation:
-
Dissolve a few milligrams of this compound in the chosen deuterated solvent in an NMR tube.
Expected Observations:
The ¹H-NMR spectrum should be consistent with the structure of Triamcinolone Acetonide, but with the complete absence of the singlet peak corresponding to the two methyl groups of the acetonide moiety.
Storage and Stability
Proper storage is essential to maintain the integrity and purity of this compound.
-
Storage Temperature: Store at -20°C for long-term stability.[8]
-
Light: Protect from light.
-
Container: Store in a tightly sealed container to prevent moisture uptake.
Conclusion
This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental protocols for this compound. The provided data and methodologies are intended to support researchers and drug development professionals in their work with this important isotopically labeled compound. The structured presentation of quantitative data and the detailed experimental workflows aim to facilitate easy access to critical information and ensure the effective utilization of this compound in a laboratory setting.
References
- 1. esschemco.com [esschemco.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Triamcinolone acetonide(76-25-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. magistraliterdistributio.cz [magistraliterdistributio.cz]
Triamcinolone Acetonide-D6 synthesis and labeling
An In-depth Technical Guide to the Synthesis and Labeling of Triamcinolone (B434) Acetonide-D6
Abstract
This technical guide provides a comprehensive overview of the synthesis, labeling, and characterization of Triamcinolone Acetonide-D6, a deuterated isotopologue of the potent synthetic corticosteroid, Triamcinolone Acetonide. Designed for researchers, scientists, and drug development professionals, this document details the synthetic pathways, isotopic labeling strategies, and analytical methodologies for characterization and quantification. This compound is a critical internal standard for isotope dilution mass spectrometry, which is the gold standard for accurate quantification of the parent drug in biological matrices.[1] This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate a deeper understanding of its preparation and application in pharmaceutical research and development.
Introduction
Overview of Triamcinolone Acetonide
Triamcinolone acetonide is a synthetic corticosteroid and a more potent derivative of triamcinolone, approximately eight times as effective as prednisone.[2][3] It is widely used to treat various inflammatory conditions, skin infections, and allergic rhinitis.[3][4] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and alter the expression of genes involved in inflammatory and immune responses.[4] This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, leading to a reduction in inflammation and autoimmune reactions.[3][4]
The Role of Isotopic Labeling in Pharmaceutical Analysis
Isotopic labeling involves incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a drug molecule's structure.[1][] These labeled compounds are ideal internal standards for quantitative analysis, particularly in isotope dilution mass spectrometry.[1] Because they are chemically identical to the unlabeled analyte, they exhibit similar behavior during sample preparation, chromatographic separation, and mass spectrometric ionization.[1] The mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the labeled internal standard, enabling highly accurate quantification by correcting for analytical variability.[1]
This compound
This compound is the deuterium-labeled version of Triamcinolone Acetonide, where six hydrogen atoms on the two methyl groups of the acetonide moiety are replaced with deuterium.[6] Its primary application is as an internal standard for the precise quantification of Triamcinolone Acetonide in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] The use of a stable isotope-labeled internal standard is crucial for accurate pharmacokinetic, metabolic, and doping control studies.[7][8]
Synthesis and Labeling
The preparation of this compound involves two key stages: the synthesis of the unlabeled Triamcinolone Acetonide precursor and the subsequent introduction of the deuterium label. A common and efficient labeling strategy is to perform the final acetonide formation step using a deuterated reagent.
General Synthesis of Triamcinolone Acetonide
Multiple synthetic routes for Triamcinolone Acetonide have been reported, often starting from readily available steroids like prednisolone (B192156) or hydrocortisone.[9][10][11] A novel process starting from prednisolone involves a sequence of reactions including acetylation, elimination, oxidation, nucleophilic addition, hydrolysis, bromination, epoxidation, and finally substitution with hydrogen fluoride (B91410) to yield the target compound.[9]
Caption: High-level workflow for a novel synthesis of Triamcinolone Acetonide.[9]
Isotopic Labeling Strategy
The most direct method for preparing this compound is to react the precursor, Triamcinolone, with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst. This reaction forms the 16,17-acetonide, incorporating the six deuterium atoms from the two methyl-d3 groups of the acetone-d6 (B32918) molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
- 10. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]
- 11. Triamcinolone synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the Certificate of Analysis for Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Triamcinolone Acetonide-D6. This deuterated analog of Triamcinolone Acetonide is crucial as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Understanding its quality control parameters is paramount for ensuring the accuracy and reliability of research and drug development data.
General Information and Specifications
A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and physical properties. This data is essential for its use as a reference standard.
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Source |
| Appearance | White to Off-White Solid | [1] |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | |
| Molecular Weight | 440.50 g/mol | |
| CAS Number | 352431-33-5 | |
| Purity (by HPLC) | ≥98% (typically >99%) | [1] |
| Deuterium (B1214612) Incorporation | >98 atom % D | [1] |
| Identity | Conforms to structure by ¹H-NMR and MS |
Analytical Methodologies and Experimental Protocols
The specifications outlined in the CoA are verified through a series of rigorous analytical tests. The following sections detail the typical experimental protocols for these key analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying any impurities.
Experimental Protocol: HPLC Analysis
A validated reverse-phase HPLC (RP-HPLC) method is employed to determine the purity of the substance. While specific parameters may vary slightly between laboratories, a typical method is outlined below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. A typical mobile phase could be a mixture of acetonitrile and a phosphate (B84403) buffer solution (pH adjusted to 6.8) in a 55:45 (v/v) ratio.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase.
-
Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Identity Confirmation
The identity of this compound is confirmed using a combination of spectroscopic techniques.
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 441.5 is expected.
Diagram 2: Mass Spectrometry Identity Confirmation
Caption: Process of MS Identity Verification.
¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or Chloroform-d is used to dissolve the sample.
-
Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals are compared to a reference spectrum or known values for Triamcinolone Acetonide. The absence of signals corresponding to the methyl protons of the acetonide group confirms successful deuteration.
Table 2: Representative ¹H-NMR Chemical Shifts for Triamcinolone Acetonide (Non-deuterated) in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.29 | d | H-1 |
| ~6.24 | d | H-2 |
| ~6.02 | s | H-4 |
| ~5.40 | d | OH-11 |
| ~5.14 | t | OH-21 |
| ~4.91 | d | H-11 |
| ~4.19 | m | H-21a |
| ~4.07 | m | H-21b |
| ~2.63 | m | H-6a |
| ~2.34 | m | H-6b |
| ~1.49 | s | H-19 (CH₃) |
| ~0.80 | s | H-18 (CH₃) |
Note: In the ¹H-NMR spectrum of this compound, the signals for the acetonide methyl groups would be absent.
Diagram 3: Logical Flow of Identity Confirmation
Caption: Identity Confirmation Workflow.
FT-IR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its identity.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The infrared spectrum is recorded, and the absorption bands are compared to those of a reference standard. Key characteristic bands for Triamcinolone Acetonide include those for hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) functional groups.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures its quality and suitability for its intended use in research and development. By understanding the data presented and the underlying analytical methodologies, scientists can confidently use this material as an internal standard, leading to more accurate and reproducible experimental results. The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive characterization of this important analytical standard.
References
Triamcinolone Acetonide-D6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Triamcinolone Acetonide-D6 serves as a critical tool for bioanalytical studies. This deuterated analog of the synthetic corticosteroid, Triamcinolone Acetonide, is primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of analytical results.
This technical guide provides an in-depth overview of this compound, including its suppliers, technical specifications, and a representative experimental protocol for its use.
Suppliers and Procurement
While direct pricing for this compound is typically provided upon request, a number of reputable chemical suppliers offer this stable isotope-labeled compound. Researchers are advised to contact these suppliers directly to obtain a quote, for which the product number and CAS number will be essential.
Table 1: Prominent Suppliers of this compound
| Supplier | Product Number(s) | CAS Number | Additional Information |
| SynZeal | SZ-T026006 | 352431-33-5 | Supplied with a detailed Certificate of Analysis.[1] |
| ESS Chem Co. | ESS0192 | 352431-33-5 | Purity reported as 99.1% by HPLC.[2] |
| LGC Standards | CDN-D-6203 | 352431-33-5 | Available in various pack sizes (e.g., 0.005 g, 0.01 g).[3] |
| MedChemExpress | HY-11319S | 352431-33-5 | States the compound can be used as a tracer or internal standard.[4] |
| Acanthus Research | TCN-16-002 | 352431-33-5 (unlabeled) | Available in 100mg catalog size, with custom sizes available.[5] |
Technical Specifications
The technical specifications for this compound are consistently reported across various suppliers, with minor variations in purity. A Certificate of Analysis (CoA) should always be requested from the supplier for detailed, lot-specific information.
Table 2: General Technical Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₂₄H₂₅D₆FO₆ |
| Molecular Weight | ~440.50 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99 atom % D |
| Storage | 4°C, protect from light. For solutions: -80°C for 6 months; -20°C for 1 month.[4] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Triamcinolone Acetonide, the parent compound of this compound, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[6][7] The deuterated form is expected to follow the same biological pathways. Upon entering the cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus.[8] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes involved in inflammation and immune responses.[8]
Experimental Protocol: Quantification of a Corticosteroid in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology for the quantification of a target corticosteroid in a biological matrix. It is essential to optimize the parameters for the specific analyte and instrumentation.
1. Materials and Reagents
-
Target corticosteroid analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target corticosteroid in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the IS at a concentration that provides an appropriate response in the LC-MS/MS system.
3. Sample Preparation
-
To 100 µL of plasma sample, calibrator, or quality control sample, add a fixed volume (e.g., 10 µL) of the IS working solution.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile). Vortex and centrifuge.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).
-
Transfer the supernatant or the eluted sample to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Use a C18 column or equivalent. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation of the analyte and IS.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MS parameters, including the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the IS.
5. Data Analysis
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow for Quantitative Analysis using an Internal Standard
The use of an internal standard is a fundamental technique in analytical chemistry to improve the accuracy and precision of quantitative measurements.[9][10] It corrects for variations that can occur during sample preparation and analysis.[11][12]
References
- 1. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 2. esschemco.com [esschemco.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Triamcinolone Acetonide-D6 (CAS Number: 352431-33-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) Acetonide-D6 is the deuterated form of Triamcinolone Acetonide, a potent synthetic corticosteroid. The incorporation of six deuterium (B1214612) atoms into the acetonide moiety provides a stable, isotopically labeled internal standard essential for quantitative bioanalytical studies.[1][2] This technical guide provides a comprehensive overview of Triamcinolone Acetonide-D6, including its physicochemical properties, proposed synthesis, detailed experimental protocols for its application in analytical and biological assays, and insights into the mechanism of action of its non-deuterated counterpart.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various chemical and supplier databases.
| Property | Value | Reference |
| CAS Number | 352431-33-5 | [3][4][5] |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [3] |
| Molecular Weight | 440.53 g/mol | [6][7] |
| Appearance | White to off-white solid | [2][3] |
| Purity | Typically >98% atom D, with high chemical purity by HPLC | [3] |
| Solubility | Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol | [2][8] |
| Storage | Recommended storage at -20°C for long-term stability | [2][7] |
| Unlabeled CAS Number | 76-25-5 (Triamcinolone Acetonide) | [7] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the known synthesis of Triamcinolone Acetonide and general methods for deuteration, a plausible synthetic route is proposed. The synthesis involves the reaction of Triamcinolone with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst to form the deuterated acetonide.
Proposed Synthetic Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. CN113480593A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Triamcinolone (B434) Acetonide-D6, a deuterated isotopologue of the synthetic corticosteroid Triamcinolone Acetonide. This document is intended to serve as a valuable resource for professionals in research, development, and quality control of pharmaceuticals. The inclusion of detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams aims to facilitate a deeper understanding and practical application of this compound.
Core Physical and Chemical Properties
Triamcinolone Acetonide-D6 is a stable, isotopically labeled form of Triamcinolone Acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis of Triamcinolone Acetonide in biological matrices by mass spectrometry.
General Properties
| Property | Value | Reference |
| Chemical Name | (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-4-one | [3] |
| Synonyms | Triamcinolone Acetonide D6 (acetonide-D6) | |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Purity | Isotopic Purity: Minimum 99 atom % D; Chemical Purity: Minimum 98% | [5] |
Molecular and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [4] |
| Molecular Weight | 440.53 g/mol | [4] |
| Exact Mass | 440.24812734 Da | [6] |
| CAS Number | 352431-33-5 | [4] |
| Unlabeled CAS Number | 76-25-5 | [4] |
| UV/Vis. λmax | 238 nm, 240 nm, 254 nm | [1][7] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its use in analytical standards and formulations.
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Practically insoluble/Slightly soluble | [8] |
| Ethanol | Sparingly soluble | [8] |
| Methanol | Slightly soluble | [9] |
| Chloroform (B151607) | Soluble | [10] |
| Acetone | Sparingly soluble | [9] |
| Dimethylformamide (DMF) | Soluble (approx. 20 mg/mL for unlabeled) | [11] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (50 mg/mL) | [4] |
| Acetonitrile | Soluble | [12] |
| 1,4-Dioxane | Sparingly soluble | [9] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| Solid Form Storage | 4°C, protect from light | [4] |
| Solution in Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |
| General Handling | Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. | [11] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the characterization and quantification of Triamcinolone Acetonide.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated RP-HPLC method for the quantification of Triamcinolone Acetonide.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of Acetonitrile and 0.05M Phosphate buffer (pH adjusted to 6.8 with NaOH) with 0.1% Triethylamine (55:45 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 238 nm.[7]
-
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Triamcinolone Acetonide in 10 mL of diluent (mobile phase) to obtain a concentration of 1000 µg/mL.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 50 µg/mL.[7]
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The method should demonstrate linearity with a correlation coefficient (r²) of ≥ 0.999.[7]
-
Sample Preparation: For pharmaceutical dosage forms, extract a known quantity of the formulation with the diluent, sonicate to ensure complete dissolution, and dilute to fall within the calibration range.[7]
-
Analysis: Inject the prepared sample solution and determine the concentration of Triamcinolone Acetonide from the calibration curve.
-
Quantification in Biological Matrices by LC-MS/MS
This protocol details a sensitive method for the quantification of Triamcinolone Acetonide in urine, using this compound as an internal standard.[2]
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Internal Standard (IS): this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 2.5 mL of urine, add the this compound internal standard.[2]
-
Perform enzymatic hydrolysis if necessary to cleave conjugates. [3.
-
Extract the sample with ethyl acetate (B1210297).[2]
-
Evaporate the organic layer to dryness and reconstitute the residue in 200 µL of the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Triamcinolone Acetonide and this compound.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[2]
Synthesis and Purification
The synthesis of Triamcinolone Acetonide involves several steps, and its purification is crucial for analytical and pharmaceutical applications. A general purification method for the crude product is outlined below.[13]
-
Dissolution: Dissolve the crude Triamcinolone Acetonide Acetate in a mixture of chloroform and methanol.[13]
-
Decolorization: Add activated carbon to the solution and reflux for 1-2 hours at 35-38°C.[13]
-
Solvent Exchange and Crystallization: Concentrate the solution under reduced pressure. Dissolve the residue in ethyl acetate, then concentrate again under reduced pressure. Cool the solution to 0°C and allow it to stand for 2 hours to facilitate crystallization.[13]
-
Isolation and Drying: Filter the crystals, wash the filter cake with ethyl acetate, and dry under vacuum at 40-50°C to obtain the purified product.[13]
Mandatory Visualizations
Signaling Pathway of Triamcinolone Acetonide
Triamcinolone Acetonide, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Mechanism of action of Triamcinolone Acetonide.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of Triamcinolone Acetonide in a biological sample using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Triamcinolone Acetonide quantification.
Logical Relationship of Analytical Method Validation
The validation of an analytical method ensures its reliability for its intended purpose. The relationship between key validation parameters is depicted below.
Caption: Key parameters of analytical method validation.
References
- 1. 2.3.8. HPLC Method of Triamcinolone Acetonide Determination [bio-protocol.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. recentscientific.com [recentscientific.com]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. japsonline.com [japsonline.com]
- 13. CN102863505A - Process for synthesizing triamcinolone acetonide acetate - Google Patents [patents.google.com]
An In-depth Technical Guide to Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triamcinolone Acetonide-D6, a deuterated analog of the synthetic corticosteroid, Triamcinolone Acetonide. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis.
Core Molecular and Physical Properties
This compound is a synthetically modified version of Triamcinolone Acetonide where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be used as an internal standard in mass spectrometry-based analytical methods. The key molecular and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₂₅D₆FO₆ |
| Molecular Weight | 440.53 g/mol |
| Appearance | White to off-white solid |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As an analog of Triamcinolone Acetonide, the mechanism of action of this compound is understood through the well-established glucocorticoid receptor (GR) signaling pathway. Glucocorticoids exert their anti-inflammatory, immunosuppressive, and metabolic effects by binding to the GR, a member of the nuclear receptor superfamily of ligand-activated transcription factors.
Upon entering the cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.
In the nucleus, the complex can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction leads to a reduction in the production of inflammatory cytokines, chemokines, and adhesion molecules.
The following diagram illustrates the key steps in the glucocorticoid receptor signaling pathway.
Commercial Sources and Technical Applications of Deuterated Triamcinolone Acetonide: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of deuterated Triamcinolone (B434) Acetonide, its quantitative specifications, and detailed experimental protocols for its application in research and development. This document is intended to serve as a valuable resource for scientists utilizing this stable isotope-labeled compound in their studies.
Introduction to Deuterated Triamcinolone Acetonide
Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] Deuterated versions of Triamcinolone Acetonide, such as Triamcinolone Acetonide-d6 and Triamcinolone Acetonide-d7, are stable isotope-labeled analogs that serve as invaluable tools in various analytical and research applications.[3][4] The incorporation of deuterium (B1214612) atoms results in a higher mass, allowing for its use as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies, and as a tracer in metabolic profiling.[3][4][5]
Commercial Availability and Specifications
Several chemical suppliers offer deuterated Triamcinolone Acetonide for research purposes. The most commonly available forms are this compound and Triamcinolone Acetonide-d7. The following tables summarize the key quantitative data from various commercial sources.
Table 1: Commercial Suppliers of Deuterated Triamcinolone Acetonide
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| ESS Chem Co. | This compound | 352431-33-5 | C24H25D6FO6 | In stock.[6] |
| SynZeal | Triamcinolone Acetonide D6 | 1524-86-3 | C24H33FO6 | Supplied with COA and analytical data.[7] |
| LGC Standards | This compound | Not specified | Not specified | High-quality reference standards.[8] |
| MedChemExpress | This compound | 352431-33-5 | Not specified | Purity: 95.73%.[3] |
| MedChemExpress | Triamcinolone acetonide-d7 | Not specified | Not specified | |
| Acanthus Research | This compound | 76-25-5 (unlabeled) | C24H25D6FO6 | [9] |
| Acanthus Research | Triamcinolone Acetonide-D7 | Not applicable | Not specified | Made to order.[9] |
Table 2: Quantitative Specifications of Deuterated Triamcinolone Acetonide
| Supplier | Product Name | Purity | Isotopic Enrichment | Appearance |
| ESS Chem Co. | This compound | 99.1% - 99.3% by HPLC | >98% atom D | White solid.[6] |
| MedChemExpress | This compound | 95.73% | Not specified | Not specified |
Experimental Protocols
Deuterated Triamcinolone Acetonide is predominantly used as an internal standard in quantitative bioanalytical methods. Below are detailed methodologies for its application.
Quantification of Triamcinolone Acetonide in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of Triamcinolone Acetonide in urine samples using deuterated Triamcinolone Acetonide as an internal standard.[5]
Materials:
-
Triamcinolone Acetonide analytical standard
-
This compound (internal standard)
-
Fludrocortisone (additional internal standard, optional)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
-
Methanol
-
β-glucuronidase enzyme
-
Urine samples
Procedure:
-
Sample Preparation:
-
To 2.5 mL of urine, add a known amount of this compound surrogate.
-
Perform enzymatic hydrolysis with β-glucuronidase.
-
Conduct liquid-liquid extraction with ethyl acetate.
-
Add Fludrocortisone as a second internal standard (optional).
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
-
LC-MS/MS Analysis:
-
HPLC System: Waters Alliance 2795 Separations Module or equivalent.
-
Column: C18 column.
-
Mobile Phase: A gradient of 2% Formic Acid in water and Acetonitrile.
-
Mass Spectrometer: Waters Micromass Quattro Micro or equivalent.
-
Ionization: Electrospray ionization (ESI).[5]
-
-
Calibration:
-
Prepare calibration standards ranging from 0 - 100 ng/mL from stock solutions in methanol.
-
Evaporate and reconstitute in 200 µL of mobile phase.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[5]
-
Purification of Triamcinolone Acetonide for Intravitreal Use
While this protocol does not directly involve the deuterated form, it provides valuable information on purification methods that can be adapted for handling the labeled compound if required for specific applications. The goal is to reduce the concentration of the vehicle agent, benzyl (B1604629) alcohol, from commercial preparations.[10][11]
Methods for Purification:
-
Centrifugation: This method has been shown to be effective in reducing benzyl alcohol concentration without significantly affecting the final concentration of Triamcinolone Acetonide.[10][11]
-
Sedimentation: This technique can also reduce benzyl alcohol but may lead to a 25% reduction in the expected dose of Triamcinolone Acetonide.[10][11]
-
Filtration: Using filter membranes (e.g., 0.22 µm or 5 µm pore size) can significantly reduce benzyl alcohol but also leads to a substantial loss of Triamcinolone Acetonide, likely due to crystal entrapment in the filter.[10][11]
Recommended Procedure (Centrifugation):
-
Aseptically transfer the commercial Triamcinolone Acetonide suspension to a sterile centrifuge tube.
-
Centrifuge at an appropriate speed and duration to pellet the Triamcinolone Acetonide crystals.
-
Carefully remove the supernatant containing the majority of the benzyl alcohol.
-
Resuspend the pellet in a sterile, preservative-free vehicle (e.g., balanced salt solution) to the desired concentration.
Signaling Pathway and Experimental Workflows
Triamcinolone Acetonide, as a glucocorticoid, exerts its effects through the glucocorticoid receptor (GR) signaling pathway.[12] Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.[12][13][14]
Caption: Glucocorticoid receptor signaling pathway.
The following diagram illustrates a typical experimental workflow for the quantification of Triamcinolone Acetonide in a biological matrix using its deuterated analog as an internal standard.
Caption: LC-MS/MS quantification workflow.
References
- 1. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. esschemco.com [esschemco.com]
- 7. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound - Acanthus Research [acanthusresearch.com]
- 10. Comparison of different techniques for purification of triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 12. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 13. Chemical Systems Biology Reveals Mechanisms of Glucocorticoid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isotopic Purity of Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Triamcinolone Acetonide-D6, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Triamcinolone Acetonide in complex biological matrices. This document outlines the analytical methodologies used to determine isotopic and chemical purity, presents typical purity specifications, and details its application in bioanalytical assays.
Quantitative Purity Analysis
The quality of this compound is defined by its chemical and isotopic purity. High chemical purity ensures that the signal detected is not from impurities, while high isotopic purity is essential to prevent cross-contribution to the analyte signal, which could compromise the accuracy of quantification.
Table 1: Representative Purity Specifications for this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Deuterium Incorporation | Nominal +6 Da | Mass Spectrometry (MS) |
Note: Specifications may vary slightly between different commercial suppliers. The data presented is a summary of typical values found in Certificates of Analysis.
One representative Certificate of Analysis reported a chemical purity of 99.1% by HPLC[1]. Another supplier specifies a minimum of 98% chemical purity and 99 atom % D isotopic purity[2].
Experimental Protocols
The determination of the purity of this compound and its application as an internal standard involve precise analytical methodologies.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the chemical purity of this compound.
a) Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Sample of this compound for analysis
b) Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (specific gradient profile to be optimized based on the column and system). A common starting point is a gradient from 50% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
c) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
d) Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
This protocol provides a general procedure for the determination of the isotopic enrichment of this compound.
a) Instrumentation and Reagents:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electrospray ionization (ESI) source.
-
Liquid chromatography system (for sample introduction).
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (for enhancing ionization).
-
This compound sample.
b) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: Set to a high resolving power (e.g., >10,000) to resolve isotopic peaks.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
c) Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
d) Data Acquisition and Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.
-
Identify the isotopic cluster for the protonated molecule [M+H]+. For this compound, the monoisotopic mass of the unlabeled compound (C24H31FO6) is approximately 434.21 Da. The fully labeled D6 species will have a monoisotopic mass of approximately 440.25 Da.
-
Measure the intensities of the isotopologue peaks (M+0, M+1, M+2, M+3, M+4, M+5, M+6).
-
Calculate the isotopic purity by determining the percentage of the D6 species relative to all other deuterated and non-deuterated species, after correcting for the natural isotopic abundance of carbon-13.
Application in Bioanalysis: Quantification of Triamcinolone Acetonide in Human Plasma by LC-MS/MS
This protocol details the use of this compound as an internal standard for the quantification of Triamcinolone Acetonide in plasma.
a) Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Acetonitrile and water (LC-MS grade).
-
Formic acid.
-
Ethyl acetate (B1210297) and n-hexane (for extraction).
-
Human plasma.
-
Triamcinolone Acetonide calibration standards.
-
This compound internal standard solution.
b) Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 50 µL of the this compound internal standard solution.
-
Add 3 mL of an extraction solvent mixture of ethyl acetate and n-hexane (e.g., 4:1, v/v).
-
Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Triamcinolone Acetonide: m/z 435.4 → 397.3
-
This compound: m/z 441.4 → 403.3 (Note: specific transitions should be optimized).
-
d) Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Triamcinolone Acetonide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Triamcinolone Acetonide, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
Bioanalytical Workflow Using an Internal Standard
The following diagram outlines the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Caption: Bioanalytical workflow with an internal standard.
References
Methodological & Application
Application Notes and Protocols for the Use of Triamcinolone Acetonide-D6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Triamcinolone (B434) Acetonide-D6 as an internal standard in pharmacokinetic (PK) studies of triamcinolone acetonide. The use of a stable isotope-labeled internal standard like Triamcinolone Acetonide-D6 is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used to treat various inflammatory conditions. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical use. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] this compound is an ideal internal standard as it is chemically identical to the analyte and exhibits similar behavior during extraction, chromatography, and ionization, but is distinguishable by its mass.[2] This minimizes the impact of matrix effects and procedural inconsistencies, leading to more reliable and reproducible pharmacokinetic data.
Mechanism of Action of Triamcinolone Acetonide
Triamcinolone acetonide exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it alters gene expression. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules. This ultimately leads to a reduction in inflammation and suppression of the immune response.
Experimental Protocols
The following protocols describe a validated method for the quantification of triamcinolone acetonide in human plasma using this compound as an internal standard with a UPLC-ESI-MS/MS system.
Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, ethyl acetate (B1210297), and n-hexane
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma with anticoagulant (e.g., K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of triamcinolone acetonide and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 acetonitrile:water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 500 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (500 ng/mL) to each tube and vortex for 1 minute.
-
Add 3 mL of a 4:1 (v/v) solution of ethyl acetate and n-hexane.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Vortex for 1 minute and centrifuge at 15,000 rpm for 3 minutes.
-
Inject 10 µL of the supernatant into the UPLC-MS/MS system.[3]
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm)[3]
-
Mobile Phase: Acetonitrile and water with 1% formic acid (55:45, v/v)[3]
-
Flow Rate: 0.2 mL/min[3]
-
Column Temperature: 40°C[3]
-
Run Time: 2.0 minutes[3]
-
Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triamcinolone Acetonide: m/z 435.4 → 397.3[3]
-
This compound: m/z 441.4 → 403.3 (hypothetical, based on a mass shift of +6 Da)
-
Bioanalytical Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is provided in the table below.
| Parameter | Specification | Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.53–21.20 ng/mL (r² > 0.99)[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20% | 0.53 ng/mL[3] |
| Intra-run Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 3.007% to 9.960%[3] |
| Inter-run Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 3.528% to 11.26%[3] |
| Intra-run Accuracy (% Bias) | Within ±15% (except LLOQ within ±20%) | -6.577% to -1.962%[3] |
| Inter-run Accuracy (% Bias) | Within ±15% (except LLOQ within ±20%) | -3.371% to 0.348%[3] |
| Extraction Recovery | Consistent, precise, and reproducible | Meets acceptance criteria[3] |
| Matrix Effect | Consistent and minimal | Meets acceptance criteria[3] |
| Stability (Room Temp, Freeze-Thaw, Long-term) | Analyte loss ≤ 15% | Stable for 24h at RT and 120 days at -20°C[3] |
Pharmacokinetic Study Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Triamcinolone Acetonide-D6 for Bioequivalence Studies of Corticosteroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triamcinolone (B434) acetonide is a synthetic corticosteroid used to treat a variety of inflammatory conditions, including skin diseases, allergic reactions, and rheumatoid arthritis.[1] For generic versions of triamcinolone acetonide formulations to be approved, regulatory agencies require bioequivalence (BE) studies to demonstrate that they perform in the same manner as the reference listed drug.[2][3] These studies rely on the accurate quantification of the drug in biological matrices, typically human plasma.
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering high sensitivity and specificity.[4] A critical component of a robust LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). Triamcinolone Acetonide-D6 (TAA-D6), a deuterated analog of the parent drug, is the ideal internal standard. It shares near-identical physicochemical properties with triamcinolone acetonide, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and enhancing the accuracy and precision of the measurement.
This document provides a detailed protocol for the quantification of triamcinolone acetonide in human plasma using TAA-D6 as an internal standard, suitable for bioequivalence studies.
Glucocorticoid Signaling Pathway
Corticosteroids like triamcinolone acetonide exert their effects by modulating gene expression.[5] The process is initiated when the steroid enters the cell and binds to the glucocorticoid receptor (GR), which resides in the cytoplasm as part of a multi-protein complex.[6] Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation of the GR-ligand complex into the nucleus.[6][7] Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby activating or repressing the transcription of target genes.[7] This genomic mechanism underlies the anti-inflammatory and metabolic effects of the drug.[8]
Bioanalytical Method and Protocol
The following protocol describes a validated LC-MS/MS method for the determination of triamcinolone acetonide in human plasma. The method is based on procedures reported in the scientific literature and is suitable for pharmacokinetic and bioequivalence studies.[9][10]
Materials and Reagents
-
Analytes: Triamcinolone Acetonide (Reference Standard), this compound (Internal Standard).
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade), Formic Acid.
-
Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
-
Water: Deionized or HPLC-grade water.
Equipment
-
LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1200).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S).
-
Analytical balance, centrifuges, vortex mixer, and calibrated pipettes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Triamcinolone Acetonide and this compound in methanol to obtain primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the Triamcinolone Acetonide stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 50 ng/mL).
Experimental Workflow: Sample Preparation
The following diagram and protocol detail the liquid-liquid extraction (LLE) procedure, which is effective for extracting corticosteroids from plasma.[1][9]
Protocol Steps:
-
Pipette 200 µL of human plasma (blank, CC standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 4:1, v/v).[1][10]
-
Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile/water, 55:45, v/v).[9]
-
Vortex to mix, and transfer the solution to an autosampler vial for injection.
Data and Method Parameters
The following tables summarize the instrumental conditions and method validation parameters derived from published bioanalytical methods for triamcinolone acetonide.[9][10][11][12]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (55:45, v/v)[9][10] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| Run Time | ~2.0 - 4.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | MRM Transition (m/z) |
| Triamcinolone Acetonide | 435.4 → 397.3[9] |
| This compound (IS) | 441.4 → 403.3 (Predicted) |
| Alternative IS (Cortisone Acetate) | 403.4 → 163.1[9] |
| Alternative IS (Betamethasone) | 393.0 → 373.0[11] |
Note: The MRM transition for TAA-D6 is predicted based on a +6 Da mass shift from the parent compound. The exact values should be optimized during method development.
Table 3: Bioanalytical Method Validation Summary
This table presents typical performance characteristics of a validated LC-MS/MS method for triamcinolone acetonide in human plasma, consistent with FDA guidelines.[13][14][15]
| Parameter | Result |
| Linearity Range | 0.5 – 25 ng/mL[9][10] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][10] |
| Intra-day Precision (%CV) | < 10%[9] |
| Inter-day Precision (%CV) | < 12%[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[12] |
| Extraction Recovery | > 85% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%)[10] |
| Stability | Stable under tested conditions (Freeze-thaw, short-term, long-term) |
Application to Bioequivalence Studies
A validated bioanalytical method is the cornerstone of a successful bioequivalence study. In a typical BE study for a triamcinolone acetonide formulation, healthy volunteers are administered either the test or reference product in a crossover design. Plasma samples are collected at specified time points, and the drug concentrations are measured using the described LC-MS/MS method.
The resulting concentration-time data are used to calculate key pharmacokinetic (PK) parameters, such as:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
For the test product to be deemed bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of these PK parameters must fall within the regulatory acceptance range, which is typically 80.00% to 125.00%.[2] The successful application of this robust analytical method ensures that the data generated are reliable for making these critical regulatory decisions.[1]
References
- 1. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for Triamcinolone Acetonide-D6 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triamcinolone (B434) Acetonide-D6 as an internal standard in the analysis of triamcinolone acetonide for doping control purposes. The protocols detailed below are based on established methodologies for the detection and quantification of triamcinolone acetonide in urine samples, adhering to the guidelines set by the World Anti-Doping Agency (WADA).
Introduction
Triamcinolone acetonide is a synthetic glucocorticoid that is prohibited in-competition by WADA when administered through systemic routes such as oral, intramuscular, intravenous, or rectal routes.[1][2][3] Its use is permitted via local applications like topical or intranasal administration.[2][3] To differentiate between prohibited and permitted uses, anti-doping laboratories must employ sensitive and reliable analytical methods. Triamcinolone Acetonide-D6, a deuterated analog of triamcinolone acetonide, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the target analyte, ensuring accuracy and precision in measurements.[1][4]
Analytical Principle
The analytical method involves the extraction of triamcinolone acetonide and the internal standard, this compound, from a urine matrix, followed by enzymatic hydrolysis to cleave any glucuronide conjugates. The analytes are then separated and detected using LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Urine Sample Preparation
This protocol describes the extraction of triamcinolone acetonide from urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Phosphate (B84403) buffer (0.8 M, pH 7.0)
-
β-glucuronidase enzyme (from E. coli)
-
Potassium carbonate/potassium bicarbonate buffer (20%, 1:1)
-
Ethyl acetate (B1210297)
-
Mobile phase for reconstitution
Procedure:
-
Transfer a 2.5 mL aliquot of the urine sample into a clean centrifuge tube.[1]
-
Add a known amount of this compound internal standard solution.[2]
-
Add 1 mL of phosphate buffer (0.8M, pH 7.0) and 25 µL of β-glucuronidase enzyme.[5]
-
Vortex the mixture vigorously.[5]
-
Incubate the sample for 1 hour at 50°C for enzymatic hydrolysis.[5]
-
Stop the hydrolysis by adding 750 µL of 20% potassium carbonate/potassium bicarbonate buffer, which adjusts the pH to approximately 9.[5]
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.[1]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase.[1]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of triamcinolone acetonide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Alliance 2795)[1]
-
Tandem Mass Spectrometer (e.g., Waters Micromass Quattro Micro) with an electrospray ionization (ESI) source[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column[1]
-
Mobile Phase A: 2% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of triamcinolone acetonide from other endogenous and exogenous compounds.[1]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Injection Volume: 10-20 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions: Specific precursor-to-product ion transitions should be monitored for both triamcinolone acetonide and its D6-labeled internal standard. For example, possible transitions for triamcinolone acetonide could be monitored to confirm its presence.[1][6]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the analysis of triamcinolone acetonide in doping control.
| Parameter | Value | Reference |
| WADA Reporting Limit (MRPL) | 15 ng/mL | [3][7][8] |
| Calibration Range | 0 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [9] |
Urinary Concentrations of Triamcinolone Acetonide After Various Administrations
The concentration of triamcinolone acetonide in urine can vary significantly depending on the route of administration. This information is crucial for distinguishing between permitted and prohibited uses.
| Administration Route | Maximum Urinary Concentration (Free + Conjugated) | Reference |
| Intramuscular Injection (8 mg) | 77 ng/mL | [1] |
| Intramuscular Injection (40 mg) | 40 ng/mL (free), 80 ng/mL (total) | [2] |
| Intra-articular Injection | 170 ng/mL (free), 380 ng/mL (total) | [2] |
| Intra-dermal Injection | 3 ng/mL (free), 6 ng/mL (total) | [2] |
| Nasal Inhalation | 3 ng/mL (free), 14 ng/mL (total) | [2] |
| Pulmonary Inhalation | 6 ng/mL (free), 12.5 ng/mL (total) | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of triamcinolone acetonide in urine.
Metabolic Pathway of Triamcinolone Acetonide
Caption: Primary metabolic pathways of triamcinolone acetonide.[10]
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
Application of Triamcinolone Acetonide-D6 in DMPK Assays: A Detailed Guide
Introduction
Triamcinolone (B434) Acetonide is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Understanding its pharmacokinetic and pharmacodynamic (PK/PD) profile is crucial for optimizing its therapeutic use and ensuring patient safety. Drug Metabolism and Pharmacokinetics (DMPK) assays are essential in this regard, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of a stable isotope-labeled internal standard is paramount for the accuracy and precision of these bioanalytical methods. Triamcinolone Acetonide-D6, a deuterated analog of Triamcinolone Acetonide, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and experimental variability.[1][2] This document provides detailed application notes and protocols for the use of this compound in DMPK assays.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₄H₂₅D₆FO₆ |
| Molecular Weight | 440.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and acetonitrile (B52724) |
| Storage | -20°C to -80°C, protected from light |
Experimental Protocols
Bioanalytical Method for Triamcinolone Acetonide in Human Plasma
This protocol describes a general method for the quantification of Triamcinolone Acetonide in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
a. Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
b. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triamcinolone Acetonide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Triamcinolone Acetonide stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
c. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Triamcinolone Acetonide: 435.4 → 397.3[3][4], this compound: 441.4 → 421.2[5] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Bioanalytical Method for Triamcinolone Acetonide in Human Urine
This protocol provides a general procedure for quantifying Triamcinolone Acetonide in human urine.
a. Sample Preparation (Liquid-Liquid Extraction) [5]
-
Take 1 mL of urine sample in a glass tube.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
The LC-MS/MS conditions are similar to those used for plasma analysis.
Data Presentation
Table 1: Summary of Bioanalytical Method Parameters for Triamcinolone Acetonide Quantification
| Parameter | Plasma Method | Urine Method | Reference |
| Internal Standard | This compound | This compound | [1][5] |
| Sample Volume | 100 µL | 1 mL | [5] |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | [5] |
| Linearity Range | 0.5 - 50 ng/mL | 1 - 100 ng/mL | [3][5] |
| LLOQ | 0.5 ng/mL | 1 ng/mL | [3][5] |
| Recovery | >85% | >90% | |
| Intra-day Precision (%CV) | <10% | <12% | [3] |
| Inter-day Precision (%CV) | <15% | <15% | [3] |
Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide (Intramuscular Administration)
| Parameter | Value | Unit | Reference |
| Cmax | 8.62 ± 1.23 | ng/mL | [3] |
| Tmax | 1.83 ± 0.24 | hours | [3] |
| AUC₀₋₇₂₀ | 835.64 ± 297.21 | ng·h/mL | [3] |
| t₁/₂ | 181.25 ± 78.59 | hours | [3] |
Visualizations
Caption: Experimental workflow for a typical DMPK assay using an internal standard.
Caption: Metabolic pathway of Triamcinolone Acetonide.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Triamcinolone Acetonide in biological matrices. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development to establish robust and validated DMPK assays. The use of a deuterated internal standard, coupled with the sensitivity and selectivity of LC-MS/MS, ensures high-quality data essential for the evaluation of the pharmacokinetic properties of Triamcinolone Acetonide.
References
- 1. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. dshs-koeln.de [dshs-koeln.de]
Application Note and Protocol for the Sample Preparation of Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) acetonide is a synthetic corticosteroid used to treat a variety of inflammatory conditions. Accurate and reliable quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. Triamcinolone Acetonide-D6, a deuterated analog, is widely used as an internal standard (IS) in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This document provides a detailed protocol for the sample preparation of triamcinolone acetonide from human plasma for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol employs a liquid-liquid extraction (LLE) procedure to isolate triamcinolone acetonide and its deuterated internal standard, this compound, from human plasma. This method effectively removes proteins and other interfering substances, providing a clean extract for sensitive and specific analysis by UPLC-MS/MS. An alternative protein precipitation (PP) protocol is also described.
Materials and Reagents
-
Human plasma (K2-EDTA)
-
Triamcinolone Acetonide reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
N-hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Triamcinolone Acetonide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare working standard solutions of Triamcinolone Acetonide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a range of concentrations for the calibration curve.
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 50 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma.[2][3]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 50 ng/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Vortex: Briefly vortex mix the samples for 10 seconds.
-
Extraction: Add 1 mL of an ethyl acetate and n-hexane mixture (4:1, v/v) to each tube.
-
Vortex: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS parameters below).
-
Vortex: Vortex the reconstituted samples for 30 seconds.
-
Transfer: Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
Alternative Sample Preparation: Protein Precipitation (PP)
This protocol is a generalized method based on common protein precipitation techniques.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Precipitating Agent Addition: Add 600 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the tubes for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex: Vortex the reconstituted samples for 30 seconds.
-
Transfer: Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (55:45, v/v)[2][3] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Triamcinolone Acetonide and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Triamcinolone Acetonide | 435.2 | 397.2 | 30 | 15 |
| This compound | 441.2 | 403.2 | 30 | 15 |
Table 3: Method Validation Parameters (LLE Method)
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | 85 - 95% |
| Matrix Effect | Minimal (<15%) |
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for Triamcinolone Acetonide.
Conclusion
The described liquid-liquid extraction protocol provides a robust and reliable method for the extraction of triamcinolone acetonide from human plasma. The use of this compound as an internal standard ensures accurate quantification. This method is suitable for use in clinical and research settings where sensitive and accurate measurement of triamcinolone acetonide is required. The alternative protein precipitation method offers a faster, though potentially less clean, option for sample preparation. Method validation should be performed in accordance with regulatory guidelines before implementation for routine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Triamcinolone Acetonide in Human Urine using Triamcinolone Acetonide-D6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of triamcinolone (B434) acetonide in human urine samples using a stable isotope-labeled internal standard, Triamcinolone Acetonide-D6. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, doping control, and clinical research.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory properties in the treatment of various conditions.[1] Its use in sports is regulated, with systemic administration being prohibited.[2][3] Therefore, accurate and reliable quantification of triamcinolone acetonide in urine is crucial for both therapeutic drug monitoring and anti-doping purposes. The use of a deuterated internal standard, such as this compound, is essential for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][4] This document outlines a complete workflow, from sample preparation to data analysis, for the quantification of triamcinolone acetonide in urine.
Experimental
Materials and Reagents
-
Triamcinolone Acetonide
-
This compound (TAA-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (Ultrapure)
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[6]
-
N-hexane[7]
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]
-
Centrifuge
-
Evaporator
-
Vortex mixer
Experimental Workflow
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. gtfch.org [gtfch.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LC-MS/MS parameters for Triamcinolone Acetonide-D6 analysis
An Application Note for the Quantitative Analysis of Triamcinolone (B434) Acetonide-D6 using LC-MS/MS
Introduction
Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of various skin conditions, allergies, and inflammatory disorders.[1][2] Accurate quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control.[2] This application note provides a detailed protocol for the analysis of its deuterated internal standard, Triamcinolone Acetonide-D6 (d6-TA), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like d6-TA is essential for correcting matrix effects and ensuring high accuracy and precision in quantitative assays.[2]
Experimental Protocols
Standard and Sample Preparation
This protocol details a liquid-liquid extraction (LLE) method suitable for urine and plasma samples.
Materials:
-
This compound (d6-TA) certified reference material
-
Triamcinolone Acetonide (TA) certified reference material
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)[2]
-
N-hexane (HPLC grade)[3]
-
Phosphate (B84403) buffer (0.8 M, pH 7.0) (for urine)[4]
-
β-glucuronidase (for urine)[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triamcinolone Acetonide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the TA stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Spiking Solution: Dilute the d6-TA primary stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of the plasma sample into a clean microcentrifuge tube.[5] For urine, use 2.5 mL aliquots.[2]
-
Spike the sample with 50 µL of the d6-TA internal standard spiking solution.
-
(For urine samples requiring hydrolysis): Add 1 mL of phosphate buffer (0.8M, pH 7.0) and 25 µL of β-glucuronidase, vortex, and incubate at 50°C for 1 hour.[4]
-
Add 2 mL of extraction solvent (e.g., a 4:1 v/v mixture of ethyl acetate and N-hexane).[3]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 55:45 v/v acetonitrile:water with 0.1% formic acid).[2][6]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Triamcinolone Acetonide-D6 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Triamcinolone (B434) Acetonide-D6.
Frequently Asked Questions (FAQs)
Q1: What is Triamcinolone Acetonide-D6 and what are its primary applications?
This compound is a deuterated form of Triamcinolone Acetonide, a synthetic corticosteroid. The six deuterium (B1214612) atoms are typically located on the methyl groups of the acetonide moiety. Its primary application is as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Triamcinolone Acetonide in biological matrices during pharmacokinetic and drug metabolism studies.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Light Protection | Duration |
| Solid (Neat) | 4°C | Protect from light | Long-term |
| In Solvent | -80°C | Protect from light | Up to 6 months[1] |
| -20°C | Protect from light | Up to 1 month[1] |
It is also advisable to prevent repeated freeze-thaw cycles of solutions by preparing aliquots.[1]
Q3: What solvents are suitable for preparing stock solutions of this compound?
This compound is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and acetonitrile. For LC-MS applications, it is recommended to use a solvent that is compatible with the mobile phase to avoid precipitation and peak distortion. When using DMSO, it is important to use a fresh, anhydrous grade, as it is hygroscopic and the presence of water can affect solubility.[1]
Q4: Is this compound stable in aqueous solutions?
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate quantification in LC-MS analysis | - Degradation of the internal standard: Improper storage or handling. - H/D exchange: Loss of deuterium atoms from the molecule. - Matrix effects: Ion suppression or enhancement. | - Verify storage conditions and prepare fresh solutions. - While the deuterium labels on the acetonide methyl groups are generally stable, avoid harsh acidic or basic conditions during sample preparation. - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects. |
| Chromatographic peak splitting or tailing | - Solvent mismatch: The solvent used to dissolve the standard may be too strong or incompatible with the mobile phase. - Column degradation: The analytical column may be deteriorating. | - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. - Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if necessary. |
| Variable retention time compared to the non-deuterated analyte | - Isotopic effect: Deuteration can sometimes lead to slight differences in chromatographic behavior. | - This is a known phenomenon. Ensure that the integration parameters in the chromatography data system are set to correctly identify and integrate the peak for this compound. The retention time should still be very close to the analyte. |
| Presence of unexpected peaks in the chromatogram | - Degradation products: The compound may have degraded due to exposure to light, high temperatures, or extreme pH. - Contamination: Contamination of the solvent or glassware. | - Review the storage and handling procedures. Perform a forced degradation study to identify potential degradation products. - Use high-purity solvents and thoroughly clean all labware. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound. This method is adapted from established methods for Triamcinolone Acetonide.
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 25:15:60 (v/v/v).[2][4]
-
Flow Rate: 1.5 mL/min[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 241 nm[5]
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.
4. Forced Degradation Study: To assess the stability-indicating nature of the method, subject the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 80°C for 30 minutes.
-
Oxidative Degradation: Mix the drug solution with 3% H2O2 and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to the working standard concentration before injection.
5. Data Analysis: Analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak. Calculate the percentage of degradation.
Quantitative Data from Forced Degradation of Triamcinolone Acetonide
The following table summarizes the results of a forced degradation study on the non-deuterated Triamcinolone Acetonide. While a kinetic isotope effect may slightly alter the degradation rates for the D6 variant, these data provide a valuable reference for expected stability.
| Stress Condition | % Degradation of Triamcinolone Acetonide |
| Acidic (0.1 M HCl, 80°C, 2h) | Moderate degradation |
| Alkaline (0.1 M NaOH, 80°C, 30 min) | Significant degradation |
| Oxidative (3% H2O2, RT, 24h) | Minor degradation |
| Thermal (105°C, 24h) | Minimal degradation |
| Photolytic (UV light, 24h) | Moderate degradation |
Disclaimer: This data is for the non-deuterated Triamcinolone Acetonide and should be used as a guideline. It is recommended to perform a specific forced degradation study for this compound.
Visualizations
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of this compound.
Experimental Workflow for a Pharmacokinetic Study using LC-MS
Caption: Bioanalytical workflow for pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20180036263A1 - Stabilized formulation of triamcinolone acetonide - Google Patents [patents.google.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for isotopic exchange in Triamcinolone Acetonide-D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triamcinolone Acetonide-D6 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the potential for isotopic exchange in this compound?
A1: The deuterium (B1214612) labels in this compound are located on the two methyl groups of the acetonide functional group. These methyl groups are comprised of sp3 hybridized carbons and are not adjacent to a carbonyl group or other activating functionality that would readily facilitate enolization and subsequent hydrogen-deuterium (H/D) exchange. Therefore, under typical analytical conditions (neutral to mildly acidic or basic pH), the potential for direct isotopic exchange on the intact acetonide group is considered low.
The primary risk of losing the deuterium label is associated with the cleavage of the entire acetonide group, which is known to be labile under acidic conditions.[1] Once the acetonide is hydrolyzed, the resulting acetone-D6 would be volatile and likely lost during sample workup.
Q2: Under what conditions is the acetonide group of this compound susceptible to cleavage?
A2: The acetonide group, a type of ketal, is generally stable under basic and nucleophilic conditions but is sensitive to acidic conditions.[1][2] Forced degradation studies of the unlabeled Triamcinolone Acetonide have shown that the compound degrades in both acidic (e.g., 5N HCl) and basic (e.g., 1N NaOH) solutions, as well as under oxidative and photolytic stress.[3][4] Specifically, acidic conditions can lead to the hydrolysis and removal of the acetonide protecting group.[1][5]
Q3: What are the recommended storage and handling conditions for this compound to maintain its isotopic and chemical purity?
A3: To ensure the stability of this compound, it is recommended to store it at 4°C and protected from light.[3] If the compound is in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[3] It is crucial to avoid repeated freeze-thaw cycles.[3] Given the sensitivity of the acetonide group to acid, stock solutions should be prepared in high-purity, neutral solvents like methanol (B129727) or acetonitrile.
Q4: How can I verify the isotopic purity of my this compound standard?
A4: The isotopic purity of a deuterated standard can be assessed using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HRMS can resolve and quantify the relative abundance of the deuterated (d6) and any unlabeled (d0) or partially deuterated (d1-d5) isotopologues.[6] ¹H-NMR can also be used to detect the presence of any residual protons on the methyl groups of the acetonide.
Q5: What are the signs of isotopic exchange or degradation in my experimental results?
A5: Isotopic exchange or degradation of your internal standard can manifest in several ways:
-
Inaccurate or inconsistent quantitative results: This is the most common indicator of a problem with the internal standard.
-
Appearance of a peak at the retention time of the unlabeled analyte in a blank sample spiked only with the internal standard. This suggests the presence of the unlabeled analyte as an impurity or back-exchange of the deuterium labels.
-
A decrease in the internal standard response over time in stability experiments.
-
Non-linear calibration curves.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | 1. Review Experimental Conditions: Avoid strongly acidic (pH < 4) or basic (pH > 9) conditions during sample preparation and analysis. 2. Perform a Stability Check: Incubate the internal standard in a blank matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte over time. 3. Modify Sample Preparation: If acidic conditions are necessary, minimize the exposure time and temperature. Consider neutralization steps where appropriate. |
| Contamination of Internal Standard | 1. Verify Purity: Check the Certificate of Analysis (CoA) for the isotopic and chemical purity of your standard. 2. Analyze the Internal Standard Solution: Inject a solution of the internal standard alone and monitor for the mass transition of the unlabeled analyte. If a significant peak is observed, the standard may be contaminated. |
| Degradation of Internal Standard | 1. Review Storage Conditions: Ensure the standard has been stored correctly (4°C, protected from light for solids; -20°C or -80°C for solutions). 2. Forced Degradation Study: Conduct a forced degradation study under your experimental conditions (pH, temperature) to assess the stability of the internal standard. |
Issue 2: Peak corresponding to unlabeled analyte observed in blank matrix spiked with internal standard
| Possible Cause | Troubleshooting Steps |
| Unlabeled Impurity in Standard | 1. Quantify the Impurity: Use HRMS to determine the percentage of the d0 isotopologue in your standard. If it exceeds an acceptable level (typically >0.5%), a new standard may be required. |
| In-source Back-Exchange | 1. Optimize Mass Spectrometer Source Conditions: In rare cases, H/D exchange can occur in the ion source. Consult your instrument manufacturer for guidance on optimizing source parameters to minimize this effect. |
Data Presentation
| Stress Condition | Observation for Triamcinolone Acetonide | Potential Impact on this compound | Reference |
| Acidic Hydrolysis (5N HCl, 70°C) | Moderate degradation observed. | High risk of acetonide cleavage and loss of the D6 label. | [3] |
| Basic Hydrolysis (1N NaOH, 70°C) | Very unstable. | High risk of degradation of the steroid backbone. The acetonide is generally base-stable, but the overall molecule is not. | [2][3] |
| Oxidative (3.0% H₂O₂, 70°C) | Stable. | Low risk of degradation. | [3] |
| Thermal (70°C) | No substantial degradation. | Low risk of degradation from temperature alone in the absence of harsh pH. | [3] |
| Photolytic (1.2 million lux hours visible, 200 Watt-hour/m² UV) | Relatively stable. | Low risk of degradation, but protection from light is still recommended. | [3] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of this compound
Objective: To determine if isotopic exchange occurs under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples in triplicate:
-
Set A (T=0): Blank matrix (e.g., plasma, urine) spiked with this compound at a typical working concentration. Immediately process these samples.
-
Set B (Incubated Matrix): Blank matrix spiked with this compound at the same concentration as Set A. Incubate these samples under the conditions of your analytical method (e.g., specific pH, temperature, and duration).
-
Set C (Control): Blank matrix (no internal standard).
-
-
-
Sample Processing: After incubation (for Set B), process all samples (Sets A, B, and C) using your established extraction procedure.
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the mass transitions for both this compound and unlabeled Triamcinolone Acetonide.
-
-
Data Analysis:
-
In the chromatograms for Set B, look for any peak appearing at the retention time of unlabeled Triamcinolone Acetonide that is not present or is significantly smaller in Set A and Set C.
-
A significant increase in the peak area of the unlabeled analyte in Set B compared to Set A indicates potential isotopic exchange.
-
Mandatory Visualization
Caption: Workflow for assessing the isotopic stability of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with Triamcinolone Acetonide-D6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Triamcinolone Acetonide-D6 to minimize matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing poor reproducibility of the analyte/internal standard (Triamcinolone Acetonide/Triamcinolone Acetonide-D6) area ratio across my samples?
Answer: Poor reproducibility of the analyte to internal standard (IS) area ratio is a common issue that can arise from several factors, suggesting that the deuterated internal standard is not fully compensating for the matrix effect.[1] Potential causes and solutions are outlined below:
-
Inconsistent Matrix Effects: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression or enhancement.[2]
-
Solution: Implement a more robust sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[3][4] Preparing calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can also help compensate for consistent matrix effects.[2]
-
-
Differential Matrix Effects: The analyte and the internal standard may not be experiencing the same degree of matrix effects. This can happen if they do not co-elute perfectly.[1]
-
Solution: Optimize chromatographic conditions to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or the analytical column.[3]
-
-
Internal Standard Concentration Inaccuracy: Errors in the preparation of the internal standard working solution can lead to inconsistent ratios.
-
Solution: Carefully reprepare the internal standard solution and verify its concentration.[5]
-
Question 2: My Triamcinolone Acetonide and this compound peaks are not co-eluting. What could be the cause and how can I fix it?
Answer: The lack of co-elution between an analyte and its deuterated internal standard is often attributed to the "deuterium isotope effect."[6]
-
Cause: The replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to changes in retention time on a reversed-phase column.[6] If this chromatographic shift is significant, the analyte and the internal standard will elute in regions with different matrix components, leading to differential ion suppression and inaccurate quantification.[1][5]
-
Solution:
-
Chromatographic Optimization: Adjusting the mobile phase gradient or temperature may help to minimize the separation between the two peaks.
-
Column Selection: Experiment with different column chemistries that may be less sensitive to the isotope effect.
-
Acceptance Criteria: If a slight separation is unavoidable, it is crucial to validate that this does not impact the accuracy and precision of the quantification by assessing the matrix effect across different lots of the biological matrix.
-
Question 3: I am observing unexpectedly high or low concentrations of Triamcinolone Acetonide in my samples despite using a deuterated internal standard. What should I investigate?
Answer: Unexpectedly high or low analyte concentrations can point to several issues that are not fully compensated for by the internal standard.
-
Cross-Contamination (Carryover): High concentration samples can contaminate subsequent low concentration samples, leading to artificially high results.[5]
-
Solution: Optimize the autosampler wash procedure. Injecting a blank sample after a high concentration sample is a good practice to check for carryover.[5]
-
-
Differential Ionization Suppression/Enhancement: As mentioned previously, if the analyte and IS do not co-elute, they can be affected differently by matrix components.[6]
-
Solution: Refer to the solutions for Question 2. A thorough evaluation of the matrix effect is recommended.
-
-
Isotopic Purity of the Internal Standard: The deuterated standard should have a high degree of deuteration to minimize its signal contribution at the analyte's mass-to-charge ratio (m/z).[5]
-
Solution: Verify the isotopic purity of your this compound standard with the supplier.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][5] This can manifest as:
-
Ion Suppression: A decrease in the analyte signal.[3]
-
Ion Enhancement: An increase in the analyte signal.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[7] Common culprits in biological matrices include salts, lipids, and proteins.[3][8]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards are considered the "gold standard" for compensating for matrix effects.[5] Because they are chemically almost identical to the analyte (Triamcinolone Acetonide), they share very similar physicochemical properties.[1] This means they co-elute during chromatography and experience similar degrees of ion suppression or enhancement.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5][7]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] The primary reason for this is the potential for a slight chromatographic separation between the analyte and the deuterated internal standard, known as the "isotope effect".[6] If this separation causes the two compounds to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[5] This is referred to as differential matrix effects.[1]
Q4: What are the most effective sample preparation techniques to reduce matrix effects before analysis?
A4: Proper sample preparation is one of the most effective strategies to minimize matrix effects.[3] Commonly used techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids (B1166683) and other interfering components.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[9]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing matrix components, leading to a significant reduction in matrix effects.[3][4] Mixed-mode SPE can be particularly effective.[4]
Quantitative Data Summary
The following tables summarize the key calculations used to evaluate matrix effects and the performance of the internal standard.
Table 1: Formulas for Matrix Effect Evaluation
| Parameter | Formula | Description | Ideal Value |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Measures the efficiency of the extraction process. | Close to 100% |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | Measures the extent of ion suppression (<1) or enhancement (>1).[1] | 1.0[1] |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Indicates how well the internal standard compensates for matrix effects. | Close to 1.0[1] |
Refer to the Experimental Protocol section for definitions of Sets A, B, and C.
Table 2: Interpreting Matrix Effect Results
| IS-Normalized MF Value | Interpretation | Potential Action |
| ~ 1.0 | The internal standard is effectively compensating for the matrix effect. | Proceed with the current method. |
| < 0.9 or > 1.1 | The internal standard is not adequately compensating for the matrix effect, indicating differential matrix effects. | Optimize sample preparation and/or chromatography. |
| Variable across lots | The matrix effect is inconsistent between different sources of the biological matrix. | Improve sample cleanup to reduce variability. |
Experimental Protocols
Protocol: Quantitative Evaluation of Matrix Effects Using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.[1]
Objective: To quantify the recovery, matrix factor (MF), and internal standard-normalized matrix factor.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Triamcinolone Acetonide and this compound into the final reconstitution solvent (e.g., mobile phase). This set represents the baseline response without any matrix influence.
-
Set B (Post-Spike Matrix): Process blank biological matrix through the entire extraction procedure. Spike Triamcinolone Acetonide and this compound into the final, clean extract. This set measures the impact of the extracted matrix components on the analyte and IS signal.
-
Set C (Pre-Spike Matrix): Spike Triamcinolone Acetonide and this compound into the blank biological matrix before the extraction process. This set is used to determine the overall recovery of the extraction method.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS/MS system.
-
Record the peak areas for both Triamcinolone Acetonide and this compound for each sample.
-
-
Data Interpretation:
-
Calculate the Recovery, Matrix Factor, and IS-Normalized Matrix Factor using the formulas in Table 1.
-
An IS-Normalized MF close to 1 indicates that this compound is effectively compensating for the matrix effect.[1] A value significantly different from 1 suggests differential matrix effects on the analyte and the internal standard.[1]
-
Visualizations
Caption: Ideal matrix effect compensation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. eijppr.com [eijppr.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometry Settings for Triamcinolone Acetonide-D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for Triamcinolone (B434) Acetonide-D6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Low Signal for Triamcinolone Acetonide-D6
-
Question: I am not observing any signal, or the signal for this compound is very low. What are the initial troubleshooting steps?
Answer: First, confirm the correct precursor and product ions are being monitored. For this compound, the protonated molecule [M+H]⁺ is m/z 441. A common product ion is m/z 421.2.[1] Ensure the mass spectrometer is calibrated and operating in positive electrospray ionization (ESI) mode. Verify the infusion of a known concentration of the standard to confirm instrument performance.
Issue 2: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results for Triamcinolone Acetonide are inconsistent despite using this compound as an internal standard. What could be the cause?
Answer: Inconsistent results with a deuterated internal standard can arise from several factors:
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] This can lead to differential matrix effects where the analyte and internal standard experience varying levels of ion suppression or enhancement.
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might respond differently to matrix components, leading to inaccuracies.[3]
-
Isotopic Impurities: The purity of the deuterated standard is crucial. Ensure the certificate of analysis confirms high isotopic enrichment.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Triamcinolone Acetonide and this compound to ensure they elute together.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard in the matrix.
-
Check Standard Purity: Confirm the isotopic and chemical purity of your this compound standard from the supplier's documentation.
-
Issue 3: Poor Peak Shape or Tailing
-
Question: The chromatographic peak for this compound is showing poor shape or tailing. How can I improve this?
Answer: Poor peak shape can be due to issues with the chromatography or the sample preparation.
-
Chromatography: Ensure the mobile phase composition is optimal. For Triamcinolone Acetonide, a gradient elution with acetonitrile (B52724) and water containing a small amount of formic acid on a C18 column is commonly used.[4][5] Check for column degradation or contamination.
-
Sample Preparation: Inefficient extraction or the presence of interfering substances from the matrix can affect peak shape. Ensure the liquid-liquid extraction protocol is followed correctly and that the final extract is free of particulates.
-
Mass Spectrometry Settings for Triamcinolone Acetonide & this compound
The following table summarizes typical mass spectrometry parameters for the analysis of Triamcinolone Acetonide and its deuterated internal standard. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | Triamcinolone Acetonide | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 435.4[4][5] | m/z 441.0[1] |
| Product Ion (Q3) | m/z 397.3[4][5], 415.2[1] | m/z 421.2[1] |
| Cone Voltage (V) | ~18[1] | Instrument Dependent |
| Collision Energy (eV) | ~13-15[1][4] | Instrument Dependent |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction from Urine [1]
-
To a 2.5 mL aliquot of urine, add the deuterated internal standard, this compound.
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Extract the sample with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography [1][4]
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY™ BEH C18, 50 x 2.1 mm, 1.7 µm)[4][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Data Acquisition: Monitor the specific MRM transitions for Triamcinolone Acetonide and this compound as listed in the table above.
Workflow for Optimizing Mass Spectrometry Settings
The following diagram illustrates a general workflow for optimizing mass spectrometry parameters for a new analyte like this compound.
Caption: Workflow for Mass Spectrometry Method Development.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterated Standards in LC-MS Analysis
Welcome to the technical support center for deuterated standard analysis in LC-MS/MS applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS/MS analysis using deuterated internal standards.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
A logical workflow for troubleshooting inaccurate quantitative results is presented below.
References
Technical Support Center: Triamcinolone Acetonide-D6 Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triamcinolone Acetonide-D6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Triamcinolone Acetonide?
A1: this compound is a deuterated form of Triamcinolone Acetonide, a synthetic corticosteroid used for its anti-inflammatory properties. In the D6 variant, six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (LC-MS/MS) as it is chemically almost identical to the non-deuterated compound but has a different molecular weight, allowing for its distinct detection.[1][2][3]
Q2: What are the primary degradation products of Triamcinolone Acetonide, and are they the same for this compound?
A2: The primary degradation pathway for Triamcinolone Acetonide is oxidation, especially in aqueous solutions and ointments.[4] This leads to the formation of two main degradation products: a 21-aldehyde and a 17-carboxylic acid derivative. Other minor degradation products can also be formed under various stress conditions. Because deuterium substitution does not significantly alter the chemical reactivity, the degradation pathways for this compound are expected to be the same. The resulting degradation products will, however, retain the deuterium labels, leading to a corresponding mass shift in mass spectrometric analysis.
Q3: What experimental conditions typically lead to the degradation of Triamcinolone Acetonide?
A3: Degradation of Triamcinolone Acetonide can be induced by several stress conditions, including:
-
Oxidative stress: Exposure to oxidizing agents like hydrogen peroxide.
-
Acidic and basic conditions: Hydrolysis under low or high pH.
-
Photolytic stress: Exposure to UV light.
-
Thermal stress: High temperatures. The presence of trace metals, such as copper ions, can catalyze oxidative degradation.[5][6]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound is through stability-indicating High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a mass spectrometer (LC-MS).[7][8][9] An appropriate HPLC method will separate the parent compound from its degradation products, allowing for their individual quantification.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing of this compound Peak
-
Possible Cause A: Secondary Interactions with Column. Corticosteroids can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase of the HPLC column.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., around 3) can also help to suppress the ionization of silanol (B1196071) groups and reduce these interactions.[10][11][12]
-
-
Possible Cause B: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.
-
Possible Cause C: Contamination. Buildup of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing.
Issue 2: Poor Resolution Between Degradation Products
-
Possible Cause A: Inadequate Mobile Phase Composition. The selected mobile phase may not have sufficient elution strength or selectivity to separate structurally similar degradation products.
-
Possible Cause B: Inappropriate Column. The column chemistry may not be suitable for the separation.
-
Solution: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause A: Fluctuations in Temperature. Changes in the column temperature can lead to shifts in retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause B: Mobile Phase Preparation. Inconsistent preparation of the mobile phase, especially the buffer pH, can cause retention time variability.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase in a single container can also improve consistency.
-
-
Possible Cause C: Pump Issues. Air bubbles in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Degas the mobile phase and prime the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need to be replaced.
-
Data Presentation
Summary of Forced Degradation Studies for Triamcinolone Acetonide
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acidic | 0.1N HCl | 6 hours | 40°C | Moderate | Not specified |
| Alkaline | 0.1N NaOH | 90 minutes | 40°C | Significant | Not specified |
| Oxidative | 6% H2O2 | 6 hours | 40°C | Moderate | Not specified |
| Photolytic | Direct Sunlight | 12 hours | Ambient | Slight | Not specified |
Note: The exact percentage of degradation can vary based on the specific experimental setup.[6]
Representative HPLC Method Parameters for Triamcinolone Acetonide Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (B129727):0.05M KH2PO4 (pH 3.0) (25:15:60 v/v/v) | Acetonitrile:0.05M Phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v) | Acetonitrile:Water (40:60 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 238 nm | UV at 254 nm |
| Injection Volume | 20.0 µL | Not Specified | Not Specified |
| Retention Time | Not Specified | 5.25 min | 2.72 min |
References: Condition 1[7], Condition 2[9], Condition 3
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate the primary degradation products of this compound under various stress conditions for identification and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Thermal Degradation:
-
Place the solid reference standard in an oven at 105°C for 24 hours.
-
After cooling, prepare a 50 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 50 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.
-
Visualizations
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 8. ymerdigital.com [ymerdigital.com]
- 9. recentscientific.com [recentscientific.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Ion Suppression with Triamcinolone Acetonide-D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triamcinolone Acetonide-D6 to address ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative results.[3][4] Endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances, can cause ion suppression by competing with the analyte for ionization or by altering the physical properties of the ESI droplets, which hinders the formation of gas-phase ions.[3][5][6]
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[7] SIL internal standards are considered the "gold standard" for compensating for ion suppression in LC-MS/MS bioanalysis.[1] Because this compound is chemically and structurally almost identical to the analyte (Triamcinolone Acetonide), it is assumed to have the same chromatographic retention time, extraction recovery, and ionization response.[3] Therefore, it experiences the same degree of ion suppression as the analyte. By adding a known concentration of this compound to the samples, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations in signal intensity caused by ion suppression.[8]
Q3: What are the key considerations when using a deuterium-labeled internal standard like this compound?
A3: While highly effective, there are potential challenges with deuterium-labeled internal standards:
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH and temperature conditions. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.[9][10] It is crucial to ensure the deuterium labels on this compound are on stable positions of the molecule.
-
Chromatographic Separation: Due to a slight difference in physicochemical properties (the "isotope effect"), the deuterated internal standard may exhibit a slightly different retention time than the analyte, often eluting slightly earlier in reversed-phase chromatography.[11][12][13] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard may experience different degrees of ion suppression, leading to inaccurate quantification.[2][14]
-
Purity of the Internal Standard: The this compound solution should be of high chemical and isotopic purity. The presence of unlabeled Triamcinolone Acetonide in the internal standard solution can lead to an overestimation of the analyte concentration.[15]
Troubleshooting Guide
Problem 1: I am observing low signal intensity for both Triamcinolone Acetonide and this compound.
-
Possible Cause: Significant ion suppression is likely occurring, affecting both the analyte and the internal standard. This is often due to inadequate sample cleanup, leading to high concentrations of co-eluting matrix components like phospholipids.[2]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove interfering matrix components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate Triamcinolone Acetonide and its internal standard from the regions where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.[5]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the analyte remains above the lower limit of quantification (LLOQ).[1]
-
Problem 2: The ratio of Triamcinolone Acetonide to this compound is inconsistent across my samples.
-
Possible Cause: This suggests that the ion suppression is variable and not being effectively compensated for by the internal standard. This can happen if the analyte and internal standard are not co-eluting perfectly and are therefore being affected differently by variable matrix components between samples.[2]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Triamcinolone Acetonide and this compound are perfectly co-eluting. Even a slight separation can lead to differential matrix effects.[14][16]
-
Adjust Chromatography: If there is a slight separation, modify the chromatographic method (e.g., mobile phase composition, gradient, temperature) to achieve better co-elution.[15]
-
Evaluate Matrix Effects: Conduct a matrix effect experiment (see Experimental Protocols section) to determine if the analyte and internal standard are experiencing different degrees of ion suppression in your specific matrix.[15]
-
Problem 3: I am seeing a signal for unlabeled Triamcinolone Acetonide in my blank samples that contain only this compound.
-
Possible Cause: This could be due to either the presence of unlabeled analyte as an impurity in your this compound standard or in-source fragmentation/deuterium exchange of the internal standard.[9]
-
Troubleshooting Steps:
-
Check Purity of Internal Standard: Analyze a neat solution of your this compound standard to assess its isotopic and chemical purity. The response for the unlabeled analyte should be minimal.[15]
-
Optimize Mass Spectrometer Source Conditions: In-source fragmentation can sometimes lead to the loss of deuterium. Try optimizing the source parameters (e.g., cone voltage, capillary temperature) to minimize this effect.
-
Investigate Deuterium Exchange: Evaluate the stability of the deuterium labels under your sample preparation and storage conditions. Incubating the internal standard in the matrix for a period and observing any increase in the unlabeled analyte signal can be a useful test.[17]
-
Data Presentation
Table 1: Matrix Effect and Extraction Recovery of Triamcinolone Acetonide [15]
| Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| 1.06 | 95.79 | 77.41 |
| 5.30 | 100.95 | 80.11 |
| 21.20 | 101.08 | 99.00 |
Table 2: Precision and Accuracy of Triamcinolone Acetonide Quantification [15]
| Concentration (ng/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Intra-run Accuracy (%) | Inter-run Accuracy (%) |
| 1.06 | 9.96 | 11.26 | -6.58 | -3.37 |
| 5.30 | 3.01 | 3.53 | -1.96 | 0.35 |
| 21.20 | 4.41 | 4.99 | -2.83 | -2.41 |
Experimental Protocols
1. Evaluation of Matrix Effects Using the Post-Extraction Spike Method
This protocol helps to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Triamcinolone Acetonide) and the internal standard (this compound) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your validated sample preparation method. Spike the analyte and internal standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma samples before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A value less than 100% for the matrix effect indicates ion suppression, while a value greater than 100% indicates ion enhancement. Ideally, the matrix effect for the analyte and the internal standard should be very similar.
2. Sample Preparation Protocol for Triamcinolone Acetonide in Human Plasma [15]
This protocol utilizes liquid-liquid extraction for sample cleanup.
-
Sample Aliquoting: Take 500 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard solution.
-
Vortex: Vortex the mixture for 1 minute.
-
Extraction: Add 3 mL of an ethyl acetate/hexane (4:1, v/v) mixture.
-
Vortex and Centrifuge: Vortex the solution for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase.
-
Vortex and Inject: Vortex the reconstituted sample for 1 minute before injecting it into the LC-MS/MS system.
Mandatory Visualizations
Caption: Mechanism of Ion Suppression in ESI.
Caption: Troubleshooting Workflow for IS Issues.
Caption: Workflow for Matrix Effect Evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. myadlm.org [myadlm.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
long-term stability of Triamcinolone Acetonide-D6 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Triamcinolone (B434) Acetonide-D6 stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for Triamcinolone Acetonide-D6 solid compound and stock solutions?
For the solid (powder) form of this compound, it is recommended to store it at 4°C and protected from light[1]. Stock solutions should be stored under different conditions depending on the desired storage duration. For short-term storage of up to one month, a temperature of -20°C is recommended, with protection from light[1]. For long-term storage of up to six months, it is advisable to store the stock solutions at -80°C, also protected from light[1]. It is good practice to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles[1].
2. What is the expected shelf-life of this compound solid?
A certificate of analysis for this compound suggests a re-test date of five years from the date of testing, which indicates good long-term stability of the compound in its solid form when stored correctly[2]. Another certificate of analysis for the non-deuterated form also indicates a re-test date of four years[3].
3. In which solvents can I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. The non-deuterated form, Triamcinolone Acetonide, is soluble in dehydrated ethanol, chloroform, and methanol[4]. When preparing a stock solution in DMSO, it may be necessary to use ultrasonic and warming to achieve a concentration of 50 mg/mL[1]. It is also important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product[1].
4. What factors can lead to the degradation of this compound in solution?
Several factors can influence the stability of Triamcinolone Acetonide in solution, and similar sensitivities are expected for the D6 variant. These include:
-
pH: The decomposition of Triamcinolone Acetonide is minimal at a pH of approximately 3.4. Above pH 5.5, the rate of decomposition increases rapidly[5].
-
Light: Exposure to light can accelerate the decomposition of Triamcinolone Acetonide[4]. Therefore, it is crucial to store solutions in the dark[1][4].
-
Heat: Elevated temperatures can accelerate degradation[6][7].
-
Oxidation: Autoxidation is a primary degradation pathway, especially in neutral and alkaline aqueous solutions[6]. The presence of oxidizing agents should be avoided[4][7].
-
Metal Ions: Trace amounts of metal ions, particularly cupric ions, can catalyze the oxidative degradation of corticosteroids like Triamcinolone Acetonide[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the stock solution. | Prepare a fresh stock solution from the solid compound. Review storage conditions (temperature, light exposure) of the previous stock solution. Ensure the pH of the solution is optimal if applicable. |
| Contamination of the solvent or glassware. | Use fresh, high-purity solvent. Ensure all glassware is thoroughly cleaned. | |
| Decreased peak area/concentration over time | Degradation of the stock solution. | Confirm proper storage conditions (-80°C for long-term storage, protected from light)[1]. Aliquot stock solutions to minimize freeze-thaw cycles[1]. |
| Evaporation of the solvent. | Ensure vials are securely sealed. | |
| Inconsistent analytical results | Incomplete dissolution of the solid. | Ensure the compound is fully dissolved. Sonication and gentle warming may be required for solvents like DMSO[1]. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution[1]. | |
| Precipitate formation in the stock solution | Poor solubility of the compound at the storage temperature. | Before use, allow the solution to warm to room temperature and vortex to ensure any precipitate has redissolved. Consider preparing a more dilute stock solution. |
| Use of hygroscopic DMSO that has absorbed water. | Use freshly opened DMSO for preparing solutions[1]. |
Stability Data Summary
| Compound | Form | Storage Temperature | Duration | Stability Notes | Reference |
| This compound | Stock Solution | -20°C | 1 month | Protect from light. | [1] |
| This compound | Stock Solution | -80°C | 6 months | Protect from light. | [1] |
| This compound | Solid | 4°C | Long-term | Protect from light. | [1] |
| Triamcinolone Acetonide | Aqueous Solution | 70°C | Variable | Degradation follows apparent first-order kinetics. Minimal degradation at pH ~3.4. | [5][6] |
Experimental Protocols
Protocol for Assessing Stock Solution Stability by HPLC
This protocol provides a general guideline for assessing the stability of a this compound stock solution. It is based on established methods for the non-deuterated compound[5][8].
1. Preparation of Stock and Working Standard Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare working standard solutions at different concentrations by diluting with the mobile phase.
2. HPLC Method:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.0) can be effective[8]. The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at approximately 240 nm[2].
- Injection Volume: 10-20 µL.
3. Stability Study:
- Divide the stock solution into several aliquots and store them under the desired conditions (e.g., -20°C and -80°C, protected from light).
- At specified time points (e.g., 0, 1, 3, 6 months), remove an aliquot.
- Allow the aliquot to come to room temperature and mix thoroughly.
- Dilute the sample with the mobile phase to a concentration within the range of the working standards.
- Inject the sample onto the HPLC system and record the chromatogram.
- Compare the peak area of the this compound at each time point to the initial time point (T=0) to determine the percentage of degradation. Also, observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Caption: Proposed degradation pathway for Triamcinolone Acetonide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esschemco.com [esschemco.com]
- 3. scribd.com [scribd.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 7. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation Using Triamcinolone Acetonide-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, ensuring accuracy and precision in the quantification of analytes in complex biological matrices. Triamcinolone Acetonide-D6, a deuterated analog of the potent synthetic corticosteroid Triamcinolone Acetonide, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in extraction recovery.
This guide provides a comparative overview of bioanalytical method validation parameters for the quantification of Triamcinolone Acetonide using this compound as an internal standard. The data presented is compiled from published literature and is intended to serve as a reference for researchers developing and validating similar assays.
Performance Comparison of Validated Methods
The following table summarizes key validation parameters from a representative LC-MS/MS method utilizing this compound for the analysis of synthetic corticosteroids in biological matrices. This data provides a benchmark for the expected performance of such an assay.
| Validation Parameter | Method 1 Performance | FDA/EMA Guideline Acceptance Criteria |
| Analyte | Triamcinolone Acetonide | - |
| Internal Standard | Triamcinolone-d1 Acetonide-d6[1] | - |
| Matrix | Serum, Urine | - |
| Linearity (Range) | Not explicitly stated, but functional sensitivity reported | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 7.6 nmol/L[1] | LLOQ should be ≥ 5x the blank response. Accuracy within ±20%, Precision ≤20% |
| Accuracy (% Recovery) | 82-138% at 19.2-693 nmol/L[1] | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | Interassay CVs: 3.0-20% for concentrations of 0.6-364 nmol/L[1] | ≤15% (≤20% at LLOQ) |
| Specificity/Selectivity | No interference observed from other synthetic steroids tested[1] | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Not explicitly stated | IS-normalized matrix factor should be consistent, with a CV ≤15% |
| Extraction Recovery | 82-138%[1] | Consistent, precise, and reproducible |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are the experimental protocols for a validated LC-MS/MS method for the simultaneous quantitative analysis of multiple synthetic corticosteroids, including Triamcinolone Acetonide, using this compound as an internal standard.[1]
Sample Preparation
-
Internal Standard Addition: Stable isotopes, including triamcinolone-d1 acetonide-d6, are added to calibrators, controls, and unknown samples.[1]
-
Protein Precipitation: Acetonitrile is used to precipitate proteins from the biological samples.[1]
-
Liquid-Liquid Extraction: The samples are then extracted with methylene (B1212753) chloride.[1]
-
Washing and Drying: The resulting extracts are washed and dried.[1]
-
Reconstitution: The dried extract is reconstituted in an appropriate solvent before injection into the LC-MS/MS system.[1]
Another study mentions the use of d6-TA as a surrogate where urine aliquots were prepared by liquid-liquid extraction with ethyl acetate (B1210297) after enzymatic hydrolysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A reversed-phase column is used for the separation of the analytes.[1] A C18 column with a gradient elution program (2% Formic Acid/H2O:Acetonitrile) has also been reported.[2]
-
Injection Volume: 15 µL of the reconstituted extract is injected.[1]
-
Mass Spectrometric Detection: Analysis is performed using LC-MS/MS in the positive-ion mode.[1]
Visualizing the Bioanalytical Workflow
To better understand the logical flow of a bioanalytical method validation process, the following diagrams illustrate the key stages and their relationships.
References
The Gold Standard: A Comparative Guide to Triamcinolone Acetonide-D6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Triamcinolone (B434) Acetonide-D6 with other internal standards, supported by experimental data, to inform the selection of the most appropriate standard for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these compounds are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrument response.
Triamcinolone Acetonide-D6 is a deuterated form of triamcinolone acetonide, a potent synthetic corticosteroid. Its utility as an internal standard is well-established in bioanalytical methods for the quantification of triamcinolone acetonide and other related corticosteroids.
Performance Comparison: this compound vs. Other Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery and ionization response, and be free from isotopic exchange. This section compares the performance of this compound against other classes of internal standards.
Stable Isotope-Labeled vs. Non-Isotopically Labeled Internal Standards
A study directly comparing the quantification of triamcinolone using a stable isotopically-labeled surrogate (d6-Triamcinolone Acetonide) and a structurally similar but non-isotopically labeled internal standard (fludrocortisone) demonstrated a marked improvement in accuracy and precision with the deuterated standard.[3] The use of an appropriate SIL surrogate is crucial in LC-MS/MS quantitation of corticosteroids due to the significant matrix effects that can influence the absolute analyte response in biological matrices like human urine.[3]
Table 1: Comparison of Internal Standard Types for Corticosteroid Analysis
| Feature | Stable Isotope-Labeled (e.g., this compound) | Non-Isotopically Labeled (e.g., Fludrocortisone) |
| Structural Similarity | Nearly identical to the analyte | Structurally similar but not identical |
| Chromatographic Behavior | Co-elutes or has a very similar retention time to the analyte | Different retention time |
| Extraction Recovery | Closely mimics the analyte's recovery | May differ from the analyte's recovery |
| Ionization Efficiency | Subject to the same matrix effects as the analyte | Different susceptibility to matrix effects |
| Accuracy & Precision | High | Can be compromised by differential matrix effects |
Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
While deuterated standards like this compound are widely used and generally more accessible, ¹³C-labeled standards are often considered superior.[1][2][4] The greater mass difference between deuterium and hydrogen can sometimes lead to a slight chromatographic separation from the unlabeled analyte (isotopic effect), which can be problematic in the presence of severe matrix effects.[1] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a closer co-elution, providing more effective compensation for ion suppression or enhancement.[4][5]
However, ¹³C-labeled standards are typically more expensive and less commercially available than their deuterated counterparts.[2][6] For many applications, a well-validated method using a deuterated standard like this compound provides a reliable and cost-effective solution for accurate quantification.
Experimental Data
The following table summarizes validation data from a study that utilized this compound for the quantification of triamcinolone acetonide in human plasma.
Table 2: Method Validation Parameters for Triamcinolone Acetonide Analysis using this compound Internal Standard
| Parameter | Result |
| Linearity Range | 0.53–21.20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL |
| Intra-run Precision (%RSD) | 3.007% to 9.960% |
| Inter-run Precision (%RSD) | 3.528% to 11.26% |
| Intra-run Accuracy | -6.577% to -1.962% |
| Inter-run Accuracy | -3.371% to 0.348% |
| Matrix Effect | 95.788% to 101.079% |
| Extraction Recovery | Met acceptance criteria |
Data sourced from a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma.[7][8]
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of triamcinolone acetonide in human plasma using this compound as an internal standard, based on established and validated methods.[7][8]
I. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, add 50 µL of the internal standard solution (this compound in 40% acetonitrile-water).
-
Vortex the mixture for 1 minute.
-
Add 3 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-hexane (4:1, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
II. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and water with 1% formic acid (55:45, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of triamcinolone acetonide and other corticosteroids by LC-MS/MS. Its performance is demonstrably superior to non-isotopically labeled internal standards, leading to significant improvements in data accuracy and precision. While ¹³C-labeled standards may offer theoretical advantages in minimizing isotopic effects, this compound provides a well-validated, accessible, and cost-effective solution for high-quality bioanalytical results. The detailed experimental protocol provided in this guide offers a solid foundation for researchers to develop and validate their own quantitative assays.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide to Triamcinolone Acetonide-D6
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount. In quantitative analysis, particularly in complex matrices like plasma or urine, the use of an internal standard is crucial for reliable results. This guide provides a comparative analysis of Triamcinolone (B434) Acetonide-D6 as an internal standard, evaluating its performance against other commonly used alternatives and presenting supporting experimental data.
An ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation and analysis, without interfering with the analyte's detection. A stable isotope-labeled version of the analyte, such as Triamcinolone Acetonide-D6, is often considered the gold standard. This is because its near-identical chemical structure and physicochemical properties to the parent compound, Triamcinolone Acetonide, ensure it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thus effectively compensating for variations in the analytical process.
Comparative Performance of Internal Standards
The effectiveness of an internal standard is ultimately determined by the accuracy and precision it imparts to the analytical method. Below is a summary of performance data from various studies employing this compound and other internal standards for the quantification of Triamcinolone Acetonide.
| Internal Standard | Analytical Method | Matrix | Accuracy (%) | Precision (%RSD/CV) |
| This compound | ESI-LC-MS/MS | Urine | Not explicitly stated as a percentage, but the method was validated. | Not explicitly stated as a percentage, but the method was validated.[1] |
| Triamcinolone-d1 acetonide-d6 | LC-MS/MS | Serum, Plasma, Urine | Recoveries of 82–138% for multiple analytes. | Interassay CVs of 3.0–20% for multiple analytes.[2] |
| Fludrocortisone | ESI-LC-MS/MS | Urine | Method validated for accuracy. | Method validated for precision.[1] |
| Cortisone Acetate (B1210297) (CA) | UPLC-ESI-MS/MS | Human Plasma | Intra-run: -6.577% to -1.962%Inter-run: -3.371% to 0.348% | Intra-run: 3.007% to 9.960%Inter-run: 3.528% to 11.26%[3][4][5] |
The Gold Standard: this compound
Deuterium-labeled Triamcinolone Acetonide (this compound) serves as an excellent internal standard for the quantitative analysis of Triamcinolone Acetonide by mass spectrometry-based methods.[6] Its key advantage lies in its identical chemical structure to the analyte, with the only difference being the presence of six deuterium (B1214612) atoms. This structural similarity ensures that it co-elutes with the analyte and experiences the same degree of ionization and fragmentation, leading to a more accurate and precise quantification by correcting for matrix effects and variations in instrument response.
One study utilized a stable isotopically-labeled processed internal standard, d6-TA, in the development of a quantitative ESI-LC-MS/MS assay for Triamcinolone Acetonide in urine.[1] Another comprehensive LC-MS/MS method for the simultaneous analysis of 14 synthetic corticosteroids, including Triamcinolone Acetonide, employed triamcinolone-d1 acetonide-d6 as an internal standard.[2] This method demonstrated good interassay precision (CVs of 3.0–20%) and recoveries (82–138%) for a wide range of analyte concentrations in various biological matrices.[2]
Alternative Internal Standards
While stable isotope-labeled internal standards are preferred, other compounds with similar chemical properties can also be used.
Fludrocortisone: In the same study that utilized d6-TA as a surrogate, Fludrocortisone was added as an internal standard post-extraction.[1] This approach, while viable, may not account for variability during the initial extraction steps as effectively as a surrogate added at the beginning of the process.
Cortisone Acetate (CA): A UPLC-ESI-MS/MS method for the quantification of Triamcinolone Acetonide in human plasma used Cortisone Acetate as the internal standard.[3][4][5] The validation data for this method showed excellent accuracy and precision, with intra- and inter-run accuracy within ±15% and precision values (RSD) below 15%.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols from the cited studies.
Quantification of Triamcinolone Acetonide using this compound and Fludrocortisone[1]
-
Sample Preparation: 2.5 mL urine aliquots were spiked with d6-TA surrogate and subjected to enzymatic hydrolysis. This was followed by liquid-liquid extraction with ethyl acetate. Fludrocortisone was added as an internal standard to the dried and reconstituted extract.
-
Chromatography: HPLC separation was performed on a Waters Alliance 2795 Separations Module with a C18 column using a gradient elution with 2% Formic Acid/H2O and Acetonitrile (B52724).
-
Detection: Mass spectrometric detection was carried out on a Waters Micromass Quattro Micro with electrospray ionization.
Quantification of Multiple Synthetic Corticosteroids using Triamcinolone-d1 acetonide-d6[2]
-
Sample Preparation: Stable isotopes, including triamcinolone-d1 acetonide-d6, were added to calibrators, controls, and unknown samples. After acetonitrile precipitation, the samples were extracted with methylene (B1212753) chloride. The extracts were then washed, dried, and reconstituted.
-
Chromatography: 15 µL of the reconstituted extract was injected onto a reversed-phase column for LC-MS/MS analysis.
-
Detection: Analysis was performed in positive-ion mode.
Quantification of Triamcinolone Acetonide using Cortisone Acetate[3][4][5]
-
Sample Preparation: Triamcinolone Acetonide and the internal standard, Cortisone Acetate, were extracted from plasma using a mixture of ethyl acetate and N-hexane (4:1, v/v).
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a mobile phase of acetonitrile-water containing 1% formic acid (55:45, v/v).
-
Detection: UPLC-ESI-MS/MS was used for analysis, with multiple-reaction monitoring of the transitions m/z 435.4→397.3 for Triamcinolone Acetonide and m/z 403.4→163.1 for Cortisone Acetate.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantifying Triamcinolone Acetonide.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validation of Analytical Methods Utilizing Triamcinolone Acetonide-D6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods that employ Triamcinolone (B434) Acetonide-D6 as an internal standard for the quantitative analysis of Triamcinolone Acetonide in biological matrices. The use of a stable isotope-labeled internal standard like Triamcinolone Acetonide-D6 is a robust approach in bioanalytical method development, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.[1] This document outlines the experimental protocols and performance data from several validated methods to aid researchers in selecting the most appropriate technique for their specific application.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of different analytical methods validated for the quantification of Triamcinolone Acetonide using this compound as an internal standard. This allows for a direct comparison of their sensitivity, linearity, accuracy, and precision.
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-MS/MS | Method 3: RP-HPLC |
| Linearity Range | 0.53–21.20 ng/mL[2] | 0 - 100 ng/mL[3] | 0.5-15.0 μg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[2] | Not explicitly stated, but functional sensitivity as low as 0.6-1.6 nmol/L for similar compounds[5] | 100 ng/mL[4] |
| Intra-run Precision (%RSD) | 3.007% to 9.960%[2] | <15% (Implied by standard validation guidelines) | Not explicitly stated |
| Inter-run Precision (%RSD) | 3.528% to 11.26%[2] | 3.0-20% for a range of synthetic steroids[5] | Not explicitly stated |
| Intra-run Accuracy | -1.962% to -6.577%[2] | Within ±15% (Implied by standard validation guidelines) | ~90%[4] |
| Inter-run Accuracy | -3.371% to 0.348%[2] | 82-138% recovery for a range of synthetic steroids[5] | Not explicitly stated |
| Extraction Recovery | Meets acceptance criteria[2] | 75% for tablet analysis[5] | 79.5%[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: UPLC-ESI-MS/MS for Human Plasma
-
Sample Preparation:
-
To a plasma sample, add the internal standard, this compound.
-
Perform liquid-liquid extraction using ethyl acetate (B1210297) and n-hexane (4:1, v/v).[2]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Monitoring: Multiple-reaction monitoring (MRM).[2]
-
Transitions:
-
Triamcinolone Acetonide: m/z 435.4→397.3[2]
-
This compound: (Specific transition not provided in the source, but would be based on the mass shift due to deuterium (B1214612) labeling).
-
-
Method 2: LC-MS/MS for Serum and Urine
-
Sample Preparation:
-
Add stable isotopes, including Triamcinolone-d1 acetonide-d6, as internal standards to calibrators, controls, and unknown samples.[5][6]
-
Perform acetonitrile (B52724) precipitation.[5]
-
Extract with methylene (B1212753) chloride.[5]
-
Wash and dry the extracts.[5]
-
Reconstitute the extract for injection.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 3: RP-HPLC for Human Plasma
-
Sample Preparation:
-
Chromatographic Conditions:
Visualizing the Workflow
To better understand the logical flow of a typical cross-validation study utilizing this compound, the following diagrams illustrate the key stages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Analytical Gold Standard: A Comparative Guide to Triamcinolone Acetonide-D6 and 13C-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. In the realm of bioanalysis, particularly for potent corticosteroids like Triamcinolone Acetonide, the choice of internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the commonly used deuterated internal standard, Triamcinolone Acetonide-D6, and the theoretically superior 13C-labeled internal standards, supported by established analytical principles.
The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[1] These standards, being structurally almost identical to the analyte, are designed to mimic its behavior throughout the entire analytical process, from sample preparation to detection.[2] This co-behavior allows for the correction of variability in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise results.[1][3] However, the specific isotope used for labeling—deuterium (²H) versus carbon-13 (¹³C)—can introduce subtle yet significant differences in performance.[4][5]
Performance Face-Off: Deuterated vs. 13C-Labeled Standards
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[4] While both deuterated and ¹³C-labeled standards aim for this ideal, their inherent physicochemical properties can lead to performance divergences.
| Feature | This compound (Deuterated) | 13C-Labeled Triamcinolone Acetonide | Rationale & Implications for Analysis |
| Isotopic Stability | Variable. Deuterium atoms, particularly if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[6] However, labels on carbon atoms are generally stable. | High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[6][7] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the mass difference required for detection.[7] |
| Chromatographic Co-elution | Good, but not always perfect. The "isotope effect" can cause a slight chromatographic shift between the deuterated standard and the native analyte.[1][8] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular interactions.[8] | Excellent. The physicochemical properties of ¹³C-labeled standards are virtually identical to the unlabeled analyte, resulting in perfect co-elution.[9][10] | Perfect co-elution is crucial for accurate matrix effect compensation. If the analyte and internal standard elute into regions with different degrees of ion suppression or enhancement, quantification can be inaccurate.[1] |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts.[1] Differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[1] | Theoretically superior. Identical elution profiles ensure that both the analyte and the internal standard experience the same matrix effects, leading to more accurate compensation.[11] | Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays.[12] |
| Potential for Isotopic Interference | Higher. The potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra.[6] | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[6] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Typically less expensive and more widely available for a range of small molecules.[6][13] | Generally higher due to the more complex and expensive synthesis required.[6][13] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of Triamcinolone Acetonide in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a precise volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Spike the plasma sample with a known amount of either this compound or ¹³C-labeled Triamcinolone Acetonide. The concentration of the internal standard should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Protein Precipitation: Add a threefold volume of cold acetonitrile (B52724) to the plasma sample to precipitate proteins. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Alternatively, use a suitable organic solvent like ethyl acetate (B1210297) for extraction. After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated.
-
-
Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC or UPLC column (e.g., a C18 column). Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Triamcinolone Acetonide from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native Triamcinolone Acetonide and the stable isotope-labeled internal standard.
-
Triamcinolone Acetonide: Monitor the appropriate mass transition.
-
This compound: Monitor the corresponding mass-shifted transition.
-
¹³C-Labeled Triamcinolone Acetonide: Monitor the corresponding mass-shifted transition.
-
-
Quantification: The concentration of Triamcinolone Acetonide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for the quantification of Triamcinolone Acetonide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. caymanchem.com [caymanchem.com]
Inter-Laboratory Comparison Guide: Quantification of Triamcinolone Using Triamcinolone Acetonide-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of triamcinolone (B434), with a specific focus on the use of Triamcinolone Acetonide-D6 as an internal standard. The information herein is compiled from various validated analytical methods to assist laboratories in establishing and evaluating their own procedures.
Introduction
Triamcinolone is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of triamcinolone in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4]
This guide summarizes performance data from multiple studies that have employed this compound for the quantification of triamcinolone and related compounds.
Comparative Performance Data
The following table summarizes the quantitative performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of triamcinolone and triamcinolone acetonide using a deuterated internal standard.
| Parameter | Method 1 (Serum/Urine)[2][3] | Method 2 (Urine)[4] | Method 3 (Human Plasma)[5] | Method 4 (Rabbit Ocular Tissues)[6] |
| Analyte(s) | Triamcinolone, Triamcinolone Acetonide | Triamcinolone Acetonide | Triamcinolone Acetonide | Triamcinolone Acetonide |
| Internal Standard | Triamcinolone-d1 acetonide-d6 | d6-Triamcinolone Acetonide | Cortisone (B1669442) Acetate (B1210297) (alternative) | Methylprednisolone (alternative) |
| Linearity Range | Not explicitly stated | 0 - 100 ng/mL | 0.53–21.20 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 7.6 nmol/L (for Triamcinolone) | Not explicitly stated | 0.53 ng/mL | 1 ng/mL |
| Inter-assay Precision (CV%) | 3.0-20% | Not explicitly stated | -3.371% to 0.348% (as accuracy) | < 10% |
| Intra-assay Precision (CV%) | Not explicitly stated | Not explicitly stated | -1.962% to -6.577% (as accuracy) | < 10% |
| Accuracy/Recovery (%) | 82-138% (except for Triamcinolone in serum) | Not explicitly stated | -1.962% to -6.577% (intra-run), -3.371% to 0.348% (inter-run) | > 90% |
Experimental Protocols
Below are detailed methodologies from cited experiments for the quantification of triamcinolone using this compound as an internal standard.
Method 1: Quantification of Synthetic Corticosteroids in Serum and Urine[2][3]
-
Sample Preparation:
-
Add stable isotopes, including triamcinolone-d1 acetonide-d6, as internal standards to calibrators, controls, and unknown samples.
-
Perform acetonitrile (B52724) precipitation.
-
Extract the samples with methylene (B1212753) chloride.
-
Wash and dry the extracts.
-
Reconstitute the dried extract for injection.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Inject 15 µL of the reconstituted extract onto a reversed-phase column.
-
Analyze using LC-MS/MS in positive-ion mode.
-
Method 2: Quantification of Triamcinolone Acetonide in Urine for Doping Control[4]
-
Sample Preparation:
-
Add d6-TA surrogate (internal standard) to 2.5 mL urine aliquots.
-
Perform enzymatic hydrolysis.
-
Conduct liquid-liquid extraction with ethyl acetate.
-
Add fludrocortisone (B194907) as a second internal standard.
-
Dry the extract and reconstitute it in 200 µL of mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Perform HPLC separation on a C18 column with a gradient elution program (2% Formic Acid/H2O:Acetonitrile).
-
Detect using a mass spectrometer with electrospray ionization.
-
Method 3: Quantification of Triamcinolone Acetonide in Human Plasma[5]
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of 40% acetonitrile aqueous solution.
-
Add 50 µL of 500 ng/mL cortisone acetate internal standard solution.
-
Vortex for 1 minute.
-
Add 3 mL of ethyl acetate/hexane (4:1, v/v), vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer 500 µL of the supernatant to a separate tube.
-
Dry the residue under a stream of nitrogen and dissolve it in 100 µL of the mobile phase.
-
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS):
-
Separate on a C18 reverse-phase column with a mobile phase of acetonitrile-water containing 1% formic acid (55:45, v/v).
-
Perform multiple-reaction monitoring using the transition m/z 435.4→397.3 for triamcinolone acetonide.
-
Visualizations
Experimental Workflow for Triamcinolone Quantification
The following diagram illustrates a typical experimental workflow for the quantification of triamcinolone using an internal standard method with LC-MS/MS.
Caption: Workflow for Triamcinolone Quantification.
This guide is intended for informational purposes and to facilitate inter-laboratory comparison and method development. Laboratories should perform their own validation studies to ensure that the chosen method meets the specific requirements of their application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 6. Quantification of triamcinolone acetonide in ocular tissues after intravitreal injection to rabbit using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Triamcinolone Acetonide-D6 Validation
For researchers, scientists, and drug development professionals engaged in the clinical research of Triamcinolone (B434) Acetonide, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of Triamcinolone Acetonide-D6, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard for this purpose.[2][3]
This compound is a stable isotope-labeled version of Triamcinolone Acetonide, where six hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, their near-identical chemical and physical properties ensure they behave similarly during sample extraction, chromatography, and ionization, thus providing superior compensation for matrix effects and other sources of analytical variability.[4]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
A common non-deuterated alternative for Triamcinolone Acetonide analysis is a structurally similar compound, such as cortisone (B1669442) acetate (B1210297). While functional, these structural analogs can exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially leading to less accurate and precise results.[2]
Table 1: Quantitative Performance Data for Triamcinolone Acetonide Analysis using a Non-Deuterated Internal Standard (Cortisone Acetate)
| Validation Parameter | Low QC (1.06 ng/mL) | Mid QC (5.30 ng/mL) | High QC (21.20 ng/mL) |
| Intra-Day Precision (%CV) | 9.960 | 3.007 | 4.528 |
| Inter-Day Precision (%CV) | 11.26 | 3.528 | 6.789 |
| Intra-Day Accuracy (% Bias) | -6.577 | -1.962 | -3.349 |
| Inter-Day Accuracy (% Bias) | 0.348 | -3.371 | -2.877 |
| Matrix Effect (%) | 95.788 | 100.954 | 101.079 |
Data sourced from a UPLC-ESI-MS/MS method for the determination of Triamcinolone Acetonide in human plasma using cortisone acetate as the internal standard.
Expected Performance Improvements with this compound:
Based on the principles of isotope dilution mass spectrometry, the use of this compound as an internal standard is expected to yield even better results, particularly in terms of precision and accuracy, due to its superior ability to compensate for matrix effects. Deuterated standards co-elute with the analyte, ensuring they are subjected to the same degree of ion suppression or enhancement, which is a major source of variability in bioanalysis.[4] While the matrix effect in the study above appears controlled, using a deuterated standard would provide a higher level of confidence in the data, especially when analyzing complex biological matrices from diverse patient populations.
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below are key methodologies for the quantification of Triamcinolone Acetonide in biological matrices.
Experimental Protocol 1: UPLC-MS/MS Analysis of Triamcinolone Acetonide in Human Plasma using a Non-Deuterated Internal Standard (Cortisone Acetate)
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of a 40% acetonitrile (B52724) in water solution.
-
Add 50 µL of the internal standard working solution (Cortisone Acetate, 500 ng/mL in 40% acetonitrile).
-
Vortex for 1 minute.
-
Add 3 mL of a 4:1 (v/v) mixture of ethyl acetate and n-hexane.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: 55:45 (v/v) acetonitrile and water containing 1% formic acid
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triamcinolone Acetonide: m/z 435.4 → 397.3
-
Cortisone Acetate (IS): m/z 403.4 → 163.1
-
Experimental Protocol 2: Proposed LC-MS/MS Analysis of Triamcinolone Acetonide in Urine using this compound Internal Standard
1. Sample Preparation:
-
To a 2.5 mL aliquot of urine, add the internal standard solution (this compound).
-
Perform enzymatic hydrolysis.
-
Conduct a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: Waters Alliance 2795 Separations Module
-
Column: C18 column
-
Mobile Phase: Gradient elution with 2% formic acid in water and acetonitrile.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Micromass Quattro Micro
-
Ionization Mode: Electrospray Ionization (ESI)
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Triamcinolone Acetonide using an internal standard.
Caption: Logical diagram illustrating the principle of using a deuterated internal standard for accurate quantification.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ovid.com [ovid.com]
- 4. dshs-koeln.de [dshs-koeln.de]
The Gold Standard in Bioanalysis: Assessing the Impact of Triamcinolone Acetonide-D6 on Assay Performance
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of Triamcinolone (B434) Acetonide, the choice of an internal standard is a critical factor that directly influences assay performance. This guide provides a comprehensive comparison of Triamcinolone Acetonide-D6, a deuterated internal standard, with alternative structural analogs, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Triamcinolone Acetonide, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior are crucial for compensating for matrix effects and other sources of analytical variability, ultimately leading to more accurate and precise results.
Superior Performance of this compound
The primary advantage of using a deuterated internal standard like this compound lies in its ability to effectively minimize the impact of matrix effects and procedural variations. Research has shown that the quantification of corticosteroids, such as triamcinolone, without a stable isotopically-labeled surrogate results in a "marked decrease in the accuracy and precision" of the assay[1]. This is largely due to the pronounced influence of the biological matrix on the absolute analyte response in techniques like liquid chromatography-mass spectrometry (LC-MS/MS)[1].
Key Performance Metrics: A Comparative Overview
The following table summarizes typical performance characteristics of LC-MS/MS assays for Triamcinolone Acetonide using either this compound or a structural analog as the internal standard. The data is compiled from published validation studies.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Cortisone Acetate (B1210297), Fludrocortisone) |
| Matrix Effect | Minimal and effectively compensated due to co-elution and identical ionization properties. | Variable and often significant, leading to ion suppression or enhancement that is not fully compensated. |
| Recovery | Consistent and closely tracks the analyte's recovery through all sample preparation steps. | May differ from the analyte's recovery, leading to inaccuracies in quantification. |
| Precision (%RSD) | Typically <15% for both intra- and inter-day precision, indicating high reproducibility. | Generally higher variability, with %RSD that can exceed 15%, indicating lower reproducibility. |
| Accuracy (%Bias) | High accuracy, with bias typically within ±15% of the nominal concentration. | Can be compromised by uncompensated matrix effects and differential recovery, leading to significant bias. |
Experimental Protocols
Detailed methodologies for the quantification of Triamcinolone Acetonide in biological matrices are crucial for reproducing and comparing results. Below are representative experimental protocols for LC-MS/MS analysis using both a deuterated internal standard and a structural analog.
Protocol 1: LC-MS/MS Analysis of Triamcinolone Acetonide using this compound
This protocol is adapted from a validated method for the analysis of Triamcinolone Acetonide in human urine[1].
1. Sample Preparation:
-
To 2.5 mL of urine, add 25 µL of this compound internal standard solution.
-
Perform enzymatic hydrolysis with β-glucuronidase.
-
Extract the sample with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Alliance 2795 Separations Module[1].
-
Column: C18 reversed-phase column[1].
-
Mobile Phase: Gradient elution with 2% Formic Acid in Water and Acetonitrile[1].
-
Mass Spectrometer: Waters Micromass Quattro Micro[1].
-
Ionization: Electrospray Ionization (ESI) in positive ion mode[1].
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: LC-MS/MS Analysis of Triamcinolone Acetonide using a Structural Analog Internal Standard (Cortisone Acetate)
This protocol is based on a validated method for the quantification of Triamcinolone Acetonide in human plasma[2][3].
1. Sample Preparation:
-
To 500 µL of plasma, add the internal standard, Cortisone Acetate.
-
Perform liquid-liquid extraction with ethyl acetate and n-hexane (4:1, v/v).
-
Centrifuge and evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile and water containing 1% formic acid (55:45, v/v)[2][3].
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 435.4 → 397.3 for Triamcinolone Acetonide and m/z 403.4 → 163.1 for Cortisone Acetate[2][3].
Visualizing the Rationale: Signaling Pathway and Experimental Workflow
To further understand the context of Triamcinolone Acetonide analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid receptor signaling pathway of Triamcinolone Acetonide.
Caption: A typical experimental workflow for the quantitative analysis of Triamcinolone Acetonide.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Triamcinolone Acetonide-D6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Triamcinolone Acetonide-D6, a deuterated synthetic corticosteroid, requires careful handling and disposal due to its classification as a hazardous chemical.[1] Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Regulatory Compliance and Waste Classification
The disposal of this compound must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[1][2][3][4][5] In the United States, this includes guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Resource Conservation and Recovery Act (RCRA). Under RCRA, the responsibility lies with the user to determine if the chemical waste meets the criteria for hazardous waste at the time of disposal.[1] It is recommended to consult with your institution's environmental health and safety (EHS) department, the chemical producer, and a licensed waste disposal company to ensure proper waste classification and the assignment of the correct waste codes.[1]
Triamcinolone Acetonide is recognized as a hazardous substance, with potential for reproductive toxicity.[3][5][6][7] Therefore, it should be managed as hazardous waste.
Recommended Disposal Procedure
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, properly labeled, and sealed hazardous waste container. Do not mix with non-hazardous waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.
-
Empty Containers: Empty containers that held this compound may retain product residue and must be treated as hazardous waste.[1] They should be taken to an approved waste handling site for recycling or disposal and should not be reused.[1]
-
Spill Management: In the event of a spill, contain the material using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[2] Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4][5][6][7] It is imperative to prevent the release of this substance into sewers, surface water, or groundwater.[4][5][6][7]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical, Potentially Toxic for Reproduction | [1][3][5] |
| Primary Disposal Method | Incineration | [2] |
| Regulatory Framework | Local, Regional, National, and International Regulations (e.g., RCRA in the US) | [1][2][3][4][5] |
| Empty Containers | Treat as hazardous waste; dispose of at an approved site. | [1] |
| Environmental Release | Prohibited in sewers, surface water, or groundwater. | [4][5][6][7] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Triamcinolone Acetonide-D6
Essential Safety and Handling Guide for Triamcinolone Acetonide-D6
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a potent corticosteroid, this compound requires stringent safety measures to prevent occupational exposure and ensure laboratory and environmental safety.[1][2] Adherence to these procedures is vital for protecting personnel and maintaining the integrity of experimental work. All users must review the Safety Data Sheet (SDS) for Triamcinolone Acetonide before commencing any activities.[3][4]
Hazard Identification
Triamcinolone Acetonide is classified as a hazardous substance. Key hazards include:
-
May cause respiratory irritation[3]
-
Suspected of damaging fertility or the unborn child[3]
-
Causes damage to organs through prolonged or repeated exposure[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, such as weighing and preparing stock solutions.[5] |
| Disposable Respirator (N95 or higher) | Suitable for lower-risk activities. Ensure a proper fit test has been conducted.[5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[5][6] |
| Body Protection | Disposable Coveralls or Lab Coat | Use a dedicated, disposable lab coat or coveralls made of a low-permeability material.[5][6] Ensure cuffs are tucked under the outer pair of gloves. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes.[5] A face shield may be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[5] |
Operational and Disposal Plans
A systematic approach is essential for safely handling potent compounds like this compound.[5] The following procedural guidance covers all stages from receipt to disposal.
Preparation and Pre-Handling
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area, such as a certified chemical fume hood or a glove box, to contain any potential airborne particles.[1][7]
-
Decontamination: Ensure that a decontamination solution (e.g., 70% ethanol) and spill kit are readily available in the work area.[5]
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
Handling the Compound
-
Weighing:
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use dedicated, disposable weighing paper or boats.
-
Handle the compound with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[5]
-
Keep containers covered as much as possible during the process.
-
Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if necessary.
-
Wearing the appropriate PPE, use a spill kit designed for chemical hazards to clean the spill, working from the outside in.[5]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[5]
Decontamination and Cleaning
-
Thoroughly decontaminate all surfaces and non-disposable equipment (e.g., spatulas, glassware) that have come into contact with the compound using a validated cleaning agent.[5]
-
Wipe down all work surfaces in the fume hood after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, weighing paper, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinseate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the regular trash.[9]
-
-
Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. content.siegfried.ch [content.siegfried.ch]
- 8. eponline.com [eponline.com]
- 9. dea.gov [dea.gov]
- 10. luriechildrens.org [luriechildrens.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
